Calcium Methanesulfonate
Description
Historical Trajectories of Calcium Methanesulfonate (B1217627) in Chemical Science
The study of calcium methanesulfonate is intrinsically linked to the history of its parent acid, methanesulfonic acid (MSA). MSA was first discovered between 1842 and 1845 by the German chemist Hermann Kolbe. wikipedia.org Initially termed methyl hyposulphuric acid, its discovery stemmed from earlier work on "sulphite of chloride of carbon." wikipedia.org The industrial production of MSA began later, with processes developed to synthesize it from methane (B114726) and sulfur trioxide or through the oxidation of dimethyl sulfide (B99878). wikipedia.orgresearchgate.net
This compound gained prominence in the latter half of the 20th century as its utility in various applications became more apparent. Its synthesis, typically achieved through the neutralization of methanesulfonic acid with a calcium source like calcium carbonate or calcium hydroxide (B78521), is a straightforward and scalable process. googleapis.com This ease of preparation, coupled with its desirable properties, has contributed to its growing use in academic and industrial research.
Interdisciplinary Significance of this compound Research
The unique characteristics of this compound have led to its application in a wide array of scientific fields, highlighting its interdisciplinary significance.
Electrochemistry and Hydrometallurgy: One of the most significant applications of this compound is in electrochemical processes. rsc.org Its high solubility, even in comparison to other metal methanesulfonates, is a key advantage. rsc.org In hydrometallurgy, it plays a crucial role in the recovery of metals. For instance, in processes involving sulfuric acid, the high solubility of this compound compared to the poorly soluble calcium sulfate (B86663) is advantageous. rsc.org By reacting this compound with sulfuric acid in a raffinate after valuable metals have been removed, methanesulfonic acid can be regenerated, and a pure gypsum precipitate can be recovered. rsc.org This is particularly beneficial in the processing of lead, tin, and silver. rsc.org
Organic Synthesis: In the realm of organic chemistry, this compound can be used in various reactions. The methanesulfonate group is a good leaving group, which can facilitate certain substitution reactions. While less common than its parent acid, which is used as a Brønsted acid catalyst for reactions like esterification and alkylation, the salt can be a component in specific synthetic strategies. rsc.org
Materials Science: Research in materials science has explored the properties of this compound. Studies have investigated its thermal stability and phase transformations. For example, thermal analysis has shown that the pyrolysis products of magnesium and this compound at 850°C are mixtures of sulfate and oxide. researchgate.net
Atmospheric and Environmental Chemistry: Methanesulfonate salts, including this compound, are of interest in atmospheric chemistry. They can influence cloud formation by affecting the hygroscopicity of aerosols, which has implications for climate modeling. researchgate.net The biodegradability of the methanesulfonate anion into sulfate is also an important environmental consideration. rsc.org
Biological and Cellular Studies: In biological research, this compound has been investigated for its effects on cellular processes. Some studies have explored its impact on calcium signaling within cells, a critical aspect of various physiological functions. smolecule.comberkeley.edu Additionally, there has been research into its potential mutagenic properties in certain plant species. smolecule.com
Review of Current Scholarly Perspectives on this compound
Current academic research continues to build upon the foundational knowledge of this compound, exploring new applications and refining existing ones.
A significant focus of recent research is on the role of methanesulfonate-based electrolytes in green chemistry and sustainable industrial processes. rsc.org The high solubility of metal methanesulfonates, including the calcium salt, and the high electrical conductivity of their solutions make them attractive alternatives to more hazardous electrolytes. rsc.org
In hydrometallurgy, the development of circular processes where reagents are regenerated and reused is a key research theme. The ability to regenerate methanesulfonic acid from this compound is a prime example of this trend, contributing to more sustainable metal recovery flowsheets. rsc.orglerochem.eu
Furthermore, detailed studies on the physicochemical properties of this compound solutions are ongoing. Research into the volume properties and phase equilibria of systems containing water, methanesulfonic acid, and metal methanesulfonates (including calcium) provides fundamental data for process modeling and optimization. researchgate.net
The interaction of methanesulfonate aerosols with atmospheric components remains an active area of investigation. Understanding the chemical transformations of methanesulfonic acid and its salts, such as this compound, through processes like heterogeneous OH oxidation is crucial for accurate atmospheric models. researchgate.net
Chemical and Physical Properties
Below are tables detailing some of the key properties of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 58131-47-8 scbt.comguidechem.comfishersci.comtcichemicals.com |
| Molecular Formula | C₂H₆CaO₆S₂ scbt.comguidechem.comfishersci.com |
| Molecular Weight | 230.26 g/mol scbt.comfishersci.com |
| IUPAC Name | calcium;methanesulfonate fishersci.com |
| Synonyms | Methanesulfonic Acid Calcium Salt scbt.comfishersci.comtcichemicals.com |
Table 2: Physical Properties
| Property | Value |
|---|---|
| Appearance | White to almost white crystalline powder guidechem.comtcichemicals.com |
| Solubility in Water | High smolecule.com |
| Thermal Stability | Stable up to 80°C |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH4O3S.Ca/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEYVLQUNDGUEC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6CaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558358 | |
| Record name | Calcium dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58131-47-8 | |
| Record name | Calcium dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Calcium Methanesulfonate
Direct Neutralization Approaches for Calcium Methanesulfonate (B1217627) Synthesis
The most common and straightforward methods for producing calcium methanesulfonate involve the direct neutralization of methanesulfonic acid with a suitable calcium-containing base. These methods are favored for their simplicity and scalability. googleapis.com
Synthesis via Methanesulfonic Acid and Calcium Hydroxide (B78521)
This method involves the reaction of methanesulfonic acid with calcium hydroxide. The reaction proceeds as a classic acid-base neutralization, yielding this compound and water. This approach is advantageous as it avoids the production of gaseous byproducts.
The balanced chemical equation for this reaction is:
2CH₃SO₃H + Ca(OH)₂ → Ca(CH₃SO₃)₂ + 2H₂O
The process typically involves the gradual addition of calcium hydroxide to an aqueous solution of methanesulfonic acid with stirring. The reaction is exothermic, and temperature control is a crucial parameter to ensure a safe and efficient reaction.
Synthesis via Methanesulfonic Acid and Calcium Carbonate
A widely used laboratory and industrial-scale method for synthesizing this compound is the reaction of methanesulfonic acid with calcium carbonate. googleapis.com This reaction is an acid-base reaction that produces this compound, water, and carbon dioxide gas.
The balanced chemical equation is:
2CH₃SO₃H + CaCO₃ → Ca(CH₃SO₃)₂ + H₂O + CO₂
In a typical laboratory procedure, finely powdered calcium carbonate is added portion-wise to a heated aqueous solution of methanesulfonic acid with constant stirring. googleapis.com The completion of the reaction is indicated by the cessation of carbon dioxide evolution. The resulting solution is then typically filtered to remove any unreacted calcium carbonate and other insoluble impurities, followed by evaporation of the solvent to obtain the solid this compound. googleapis.com
A specific laboratory-scale synthesis involves heating a 70% aqueous solution of methanesulfonic acid to 90°C and then slowly adding powdered calcium carbonate over approximately one hour. After the addition is complete, the temperature is raised to 100°C, and deionized water is added to achieve a clear solution. The final product is isolated by evaporation and washing with solvents like isopropyl alcohol and ether, resulting in a yield of 37%. googleapis.com
Optimization of Reaction Parameters in Direct Neutralization
To maximize the yield and purity of this compound synthesized through direct neutralization, several reaction parameters must be carefully controlled and optimized.
Table 1: Key Parameters for Optimizing Direct Neutralization Synthesis of this compound
| Parameter | Optimization Considerations | Research Findings |
| Temperature | The neutralization reaction is exothermic. Controlling the temperature is crucial to prevent side reactions and ensure safety. For the reaction with calcium carbonate, initial heating can increase the reaction rate, but excessive temperatures should be avoided. | The dissolution kinetics of calcium carbonate in methanesulfonic acid are influenced by temperature, with higher temperatures generally accelerating the dissolution. Studies on the reaction of methanesulfonic acid with calcite (a form of calcium carbonate) have shown that the dissolution rate is mass-transfer limited and increases with temperature. core.ac.uk |
| Stoichiometry | The molar ratio of reactants is critical. A slight excess of the acidic or basic reactant may be used to ensure the complete conversion of the other reactant. googleapis.com However, any excess reactant may need to be removed in subsequent purification steps. | In a documented procedure, a 3% molar excess of methanesulfonic acid was used in the reaction with calcium carbonate. googleapis.com For industrial processes, maintaining optimal reactant ratios is key to maximizing yield and purity. |
| Reactant Concentration | The concentration of the methanesulfonic acid solution can affect the reaction rate. Higher acid concentrations can lead to a faster reaction due to increased proton availability. | The dissolution rate of calcite in methanesulfonic acid solutions is dependent on the acid concentration. core.ac.uk |
| Reactant Purity | The purity of the starting materials, methanesulfonic acid and the calcium base, directly impacts the purity of the final product. Using high-purity reactants is essential to minimize impurities in the this compound. | Industrial-scale production emphasizes the use of high-purity methanesulfonic acid and calcium carbonate. |
| Stirring and Addition Rate | Efficient stirring is necessary to ensure proper mixing of the reactants and to facilitate heat transfer. The gradual addition of the calcium base to the acid solution helps to control the reaction rate and temperature. googleapis.com | Automated dosing and stirring systems are often employed in industrial settings to maintain optimal mixing and reactant ratios. |
Advanced Synthetic Routes to this compound
Beyond direct neutralization, more advanced and specialized methods can be employed for the synthesis of this compound, particularly when specific purity requirements or starting materials are involved.
Preparation from Metal Chloride Salts with Methanesulfonic Acid
An alternative synthetic approach involves the reaction of a metal chloride salt with methanesulfonic acid. rsc.org For the synthesis of this compound, this would involve the reaction of calcium chloride with methanesulfonic acid.
The general reaction is:
CaCl₂ + 2CH₃SO₃H → Ca(CH₃SO₃)₂ + 2HCl
This method presents the challenge of removing the hydrochloric acid byproduct, which can be achieved through distillation or solvent extraction. rsc.org A related method described for the preparation of a low-alkali-value calcium sulfonate salt involves a double-decomposition reaction where an aqueous sodium hydroxide solution is first reacted with a sulfonic acid, followed by the addition of solid calcium chloride. google.com This suggests a potential pathway where a sodium methanesulfonate intermediate could be reacted with calcium chloride to precipitate the less soluble this compound or to be isolated after separation of sodium chloride.
Anodic Dissolution Techniques for this compound Formation
Anodic dissolution is an electrochemical method for preparing high-purity metal methanesulfonate salts. googleapis.comrsc.org This technique involves the electrochemical oxidation of a metal anode in a methanesulfonic acid solution.
For the formation of this compound, a calcium metal anode would be used. The fundamental processes in a divided electrochemical cell are:
Anode (Oxidation): Ca(s) → Ca²⁺(aq) + 2e⁻
Cathode (Reduction): 2H⁺(aq) + 2e⁻ → H₂(g)
This method is often considered a cost-effective commercial route for producing large quantities of certain metal methanesulfonates. googleapis.com To prevent the deposition of the metal cations at the cathode, a divided electrochemical cell with an anion-exchange membrane is typically used. This membrane allows the transport of methanesulfonate anions from the catholyte to the anolyte while blocking the passage of calcium cations from the anolyte to the catholyte. rsc.org The use of an excess of methanesulfonic acid is generally employed in this process. googleapis.com
Metathesis Reactions Involving this compound Precursors
Salt metathesis, also known as double displacement, is a foundational reaction in inorganic synthesis where constituent ions between two reacting salts are exchanged. acs.org These reactions are often highly efficient and proceed with a strong thermodynamic driving force, typically the formation of an insoluble precipitate, a stable gas, or a more thermodynamically favored ionic pair. acs.org In the context of synthesizing this compound or using it as a precursor, metathesis provides a versatile and controllable route.
A primary strategy for preparing metal methanesulfonates involves the reaction of a soluble metal sulfate (B86663) with a Group IIA methanesulfonate, such as those of barium, strontium, or calcium. googleapis.com The reaction is effectively driven to completion by the precipitation of the highly insoluble Group IIA metal sulfate. googleapis.com For laboratory-scale preparations where minimal sulfate contamination in the final product is critical, barium methanesulfonate is frequently the reagent of choice. googleapis.com The general reaction is illustrated below:
Ba(OMs)₂(aq) + MSO₄(aq) → M(OMs)₂(aq) + BaSO₄(s)↓ googleapis.com
While this method can employ this compound to produce other metal methanesulfonates, a converse approach can be applied to synthesize this compound itself. googleapis.com This involves reacting a soluble calcium salt, such as calcium chloride (CaCl₂), with a suitable methanesulfonate salt, like sodium methanesulfonate. The reaction's success hinges on the relative solubilities of the products, where this compound might be isolated through crystallization. A similar principle is seen in the synthesis of other calcium sulfonates, where calcium chloride is reacted with a sodium sulfonate salt, leading to the desired calcium sulfonate product and sodium chloride. google.com
Another relevant process that relies on metathesis principles is the regeneration of methanesulfonic acid from solutions containing this compound. By adding sulfuric acid, the much less soluble calcium sulfate (gypsum) precipitates out, leaving the desired methanesulfonic acid in the solution. rsc.orgresearchgate.net This reaction underscores the utility of the low solubility of calcium sulfate in driving these exchange reactions.
| Reaction Type | Reactants | Products | Driving Force | Reference |
| General Metal Methanesulfonate Synthesis | Barium Methanesulfonate + Soluble Metal Sulfate | Target Metal Methanesulfonate + Barium Sulfate | Precipitation of BaSO₄ | googleapis.com |
| Calcium Sulfonate Synthesis (Analogous) | Calcium Chloride + Sodium Alkylsulfonate | Calcium Alkylsulfonate + Sodium Chloride | Precipitation/Crystallization of Calcium Sulfonate | google.com |
| MSA Regeneration | This compound + Sulfuric Acid | Methanesulfonic Acid + Calcium Sulfate | Precipitation of CaSO₄ | rsc.orgresearchgate.net |
Purification Strategies for Research-Grade this compound
Achieving high purity is essential for the application of this compound in research settings. The purification strategy depends on the nature of the impurities introduced during synthesis. The most common and effective method for purifying inorganic salts is recrystallization. globalspec.comwikipedia.org
Recrystallization: This technique is used to purify impure solids and relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures. savemyexams.comstudymind.co.uk For this compound, which is highly soluble in water, recrystallization is typically performed from an aqueous solution. rsc.org The process involves dissolving the crude product in a minimum amount of hot water to form a saturated solution. savemyexams.com Any insoluble impurities can be removed at this stage by hot filtration. savemyexams.com As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while soluble impurities remain in the mother liquor. wikipedia.org The purified crystals are then recovered by filtration. wikipedia.org
Washing and Filtration: Following a synthesis, particularly a metathesis reaction, simple filtration can be used to separate the desired product from a precipitated byproduct. rsc.org For instance, if this compound is synthesized via a route that precipitates an impurity, filtration is the primary separation step. Subsequently, the isolated solid product is often washed to remove residual soluble impurities. In syntheses involving chloride-based precursors, for example, the product may be washed repeatedly with water to eliminate any remaining chloride ions. google.com
Drying: To obtain the final, solvent-free product, a drying step is necessary. If the product has been isolated from an aqueous solution, it may be dried in an oven at a suitable temperature that does not cause decomposition. For removing trace amounts of water from an organic product, anhydrous inorganic salts such as calcium chloride or magnesium sulfate are often used as drying agents. savemyexams.com The drying agent is added to the liquid until it no longer clumps together, indicating that the water has been absorbed. savemyexams.com The dry product can then be isolated by decanting or filtering away the drying agent. savemyexams.com
| Purification Technique | Purpose | Description | Reference |
| Recrystallization | Removes soluble and some insoluble impurities. | The crude solid is dissolved in a minimum of hot solvent (e.g., water), filtered if necessary, and cooled to allow pure crystals to form. | rsc.orgglobalspec.comsavemyexams.com |
| Filtration | Separates insoluble solids from liquids. | Used to remove insoluble byproducts or to collect the crystalline product after recrystallization. | rsc.orgwikipedia.org |
| Washing | Removes highly soluble impurities from the solid product. | The isolated solid is rinsed with a solvent (e.g., water) in which impurities are soluble but the product is less so. | google.com |
| Drying | Removes residual water or solvent. | The purified solid is dried, or a chemical drying agent (e.g., anhydrous CaCl₂) is used to absorb water from a solution. | savemyexams.com |
Scalability Considerations for this compound Synthesis in Academic Settings
Translating a small-scale laboratory synthesis of this compound to a larger batch size, even within an academic environment, introduces several practical challenges that must be addressed to maintain yield, purity, and safety.
Heat Management: Many synthetic reactions, including the neutralization of methanesulfonic acid with a base like calcium carbonate, are exothermic. In a small flask, this heat dissipates relatively easily into the surroundings. When scaled up, the volume-to-surface area ratio increases, making heat dissipation less efficient. This can lead to a significant temperature rise, potentially causing the solvent to boil or promoting undesirable side reactions, thereby lowering the purity and yield of the final product. Effective temperature control through the use of larger ice baths or controlled cooling mantles becomes critical.
Mixing and Reagent Addition: Achieving a homogeneous reaction mixture is more difficult in larger vessels. While a small magnetic stir bar may be sufficient for a 100 mL flask, it is often inadequate for multi-liter setups. Inefficient stirring can create localized "hot spots" of high reactant concentration, leading to incomplete reactions or the formation of byproducts. The use of mechanical overhead stirrers is often necessary to ensure proper agitation. Furthermore, the rate of reagent addition must be carefully controlled; adding a reactant too quickly can exacerbate heat management issues.
Material Handling and Purification: The logistics of handling larger quantities of chemicals and solvents become more complex. Filtering several kilograms of a crystalline product requires larger Büchner funnels and vacuum flasks, and the process is more time-consuming. Recrystallization at scale also presents challenges; cooling large volumes of solution too quickly can lead to the formation of small, impure crystals or trapping of the mother liquor. A slower, controlled cooling process is needed to grow large, pure crystals.
Sustainable Approaches: Modern synthetic methodologies, such as mechanochemistry (solvent-free synthesis via ball milling), offer potential solutions to scalability issues. rsc.org By eliminating bulk solvents, these methods can reduce the challenges associated with heat transfer and downstream purification, making the process more efficient and environmentally benign. rsc.org
| Factor | Small-Scale (Academic Lab) | Larger-Scale Challenge (Academic Lab) | Solution/Consideration |
| Heat Control | Heat from exothermic reactions dissipates easily. | Poor heat dissipation leads to temperature spikes, side reactions. | Use of larger ice baths, mechanical cooling systems, and controlled reagent addition. |
| Mixing | Magnetic stir bar provides adequate agitation. | Inefficient mixing leads to non-homogeneous reaction, lower yield. | Employ mechanical overhead stirrers for effective agitation in larger vessels. |
| Purification | Filtration and recrystallization are quick and easy. | Handling large volumes of solvent and solids is cumbersome; crystallization is harder to control. | Use larger glassware and filtration apparatus; implement slow, controlled cooling for recrystallization. |
| Solvent Use | Solvent volume is manageable. | Large volumes of solvent increase cost and waste. | Consider alternative, solvent-free methods like mechanochemical synthesis. |
Advanced Spectroscopic and Structural Characterization of Calcium Methanesulfonate
Spectroscopic Analysis of Calcium Methanesulfonate (B1217627)
Spectroscopic methods provide profound insight into the molecular structure of calcium methanesulfonate, from the identification of functional groups to the elucidation of its three-dimensional arrangement.
Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Conformation and Coordination
Fourier-Transform Infrared (FTIR) spectroscopy is a primary technique for identifying the functional groups within this compound and probing the coordination environment of the calcium ion. The methanesulfonate anion (CH₃SO₃⁻) has several characteristic vibrational modes. The interaction between the Ca²⁺ cation and the sulfonate group influences these vibrations, particularly the S-O stretching modes.
In a free methanesulfonate ion, the SO₃ group exhibits symmetric and asymmetric stretching vibrations. When the sulfonate group coordinates to the calcium ion, the symmetry is lowered, which can lead to the splitting of degenerate vibrational modes. Studies on various metal methanesulfonates have shown a clear distinction in the infrared spectra between ionic (uncoordinated) and coordinated forms. guidechem.comscbt.comnih.gov This is most evident in the asymmetric S-O stretching region, where the appearance of multiple bands instead of a single broad one indicates coordination of the oxygen atoms to the calcium center. guidechem.comscbt.comnih.gov Characterization of this compound typically involves FTIR to confirm the presence of these sulfonate groups and to understand the nature of the calcium coordination.
Table 1: Typical Infrared Absorption Ranges for the Methanesulfonate Anion This table is interactive. Click on headers to sort.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
|---|---|---|---|
| ~3000-2920 | C-H Asymmetric & Symmetric Stretch | Medium-Weak | Characteristic of the methyl (CH₃) group. |
| ~1450-1380 | C-H Asymmetric & Symmetric Bend | Medium-Weak | Characteristic of the methyl (CH₃) group. |
| ~1260-1150 | S=O Asymmetric Stretch | Strong | Often splits into multiple peaks upon coordination to Ca²⁺. guidechem.comscbt.com |
| ~1060-1040 | S=O Symmetric Stretch | Strong | Position can shift slightly depending on the coordination environment. |
| ~780 | C-S Stretch | Medium |
Raman Spectroscopy for Vibrational Fingerprinting and Polymorphic Forms
Raman spectroscopy is a complementary vibrational technique to FTIR that provides a characteristic "fingerprint" for this compound. Generally, vibrations that are strong in Raman spectra are weak in FTIR, and vice versa. researchgate.net For the methanesulfonate ion, the SO₃ symmetric stretch is typically very strong in the Raman spectrum, while the asymmetric stretch is weaker.
Research on metal methanesulfonates indicates that the Raman spectra are often dominated by the SO₃ modes. guidechem.comscbt.com Unlike in FTIR, the vibrational modes associated with the methyl group and the SO₃ group in Raman spectra tend to show little variation regardless of the coordination mode. guidechem.comscbt.com The S-O symmetric stretch, found around 1050 cm⁻¹, shows only minor shifts between different metal salts. guidechem.com This makes Raman spectroscopy particularly useful for identifying the methanesulfonate anion itself and for detecting different polymorphic forms, as changes in the crystal lattice would alter the phonon modes, which are observable at low wavenumbers.
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise chemical structure of this compound in solution.
¹H NMR: The proton NMR spectrum provides information about the methyl (CH₃) group. For this compound, a single sharp peak is expected for the three equivalent protons of the methyl group, confirming the presence of the methanesulfonate anion. PubChem lists a ¹H NMR spectrum for calcium dimethanesulfonate. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum gives insight into the carbon environment. A single resonance is expected for the methyl carbon of the methanesulfonate anion. A ¹³C NMR spectrum for methanesulfonic acid calcium salt in D₂O is available, confirming this feature. guidechem.comreddit.com
The chemical shifts in NMR are sensitive to the electronic environment, and while the primary structure is confirmed by the presence of these signals, subtle shifts can provide information about solvent interactions and ion pairing in solution.
Table 2: NMR Data for this compound This table is interactive. Click on headers to sort.
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | D₂O | ~2.8 | Singlet | Corresponds to the CH₃ protons of the methanesulfonate anion. |
Crystallographic and Morphological Investigations of this compound
X-ray diffraction techniques are indispensable for determining the arrangement of atoms in the solid state, confirming the crystal structure, identifying phases, and assessing purity.
Single-Crystal X-ray Diffraction for Crystal Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. acs.orgnih.gov The technique involves passing a beam of X-rays through a single, high-quality crystal. The resulting diffraction pattern of spots is used to construct an electron density map, from which the precise positions of each atom, bond lengths, and bond angles can be determined. acs.org
For this compound, obtaining a suitable single crystal is the first critical step. An amateur crystal grower has reported producing well-formed, shiny prismatic crystals of Ca(CH₃SO₃)₂, suggesting that the compound crystallizes readily. acs.org Crucially, the crystal structure of anhydrous this compound has been determined, providing definitive data on its solid-state architecture. chemicalbook.com In this structure, each calcium ion is coordinated by oxygen atoms from multiple methanesulfonate anions, forming a complex three-dimensional network. The methanesulfonate anions, in turn, bridge calcium centers, creating a stable ionic lattice.
Powder X-ray Diffraction for Phase Identification and Crystalline Purity
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. googleapis.com It is essential for identifying the crystalline phases present in a bulk sample and for verifying its purity. googleapis.comrsc.org Each crystalline substance produces a unique diffraction pattern, which serves as a "fingerprint." jfda-online.com
In the context of this compound, PXRD is used to confirm that the synthesis has successfully produced the desired crystalline form, such as the anhydrous Ca(CH₃SO₃)₂. rsc.org The experimental diffraction pattern is compared to a reference pattern from a database or one calculated from single-crystal data. This comparison can quickly identify the presence of any unreacted starting materials, such as calcium carbonate, or undesired phases like hydrated forms of this compound. The sharpness and intensity of the diffraction peaks also provide an indication of the sample's crystallinity.
Electron Microscopy for Morphological and Microstructural Analysis
Electron microscopy, encompassing both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers unparalleled insight into the surface and internal structure of materials. thermofisher.com SEM provides detailed images of the sample's surface topography and composition, while TEM allows for the examination of its internal structure, including crystal lattice and defects. thermofisher.com
In the context of this compound, SEM would be employed to study the size, shape, and surface features of its crystals or particles. This can reveal information about its crystalline habit and the presence of any amorphous regions. Techniques like Field Emission Scanning Electron Microscopy (FE-SEM) could provide even higher resolution images of the surface morphology. pku.edu.cn For instance, SEM analysis could differentiate between various crystalline forms or polymorphs, should they exist for this compound.
TEM analysis, on the other hand, would require the preparation of ultra-thin sections of this compound crystals. This would enable the visualization of the internal crystal structure, including the arrangement of atoms and the presence of any dislocations or stacking faults. High-resolution TEM (HRTEM) could potentially even image the crystal lattice of this compound, providing direct evidence of its atomic arrangement.
While specific electron microscopy studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles of these techniques are broadly applicable. For example, studies on other calcium-containing compounds or materials involving methanesulfonate ions demonstrate the power of electron microscopy. biorxiv.orgnih.govoup.com
Table 1: Application of Electron Microscopy Techniques to this compound
| Analytical Technique | Information Obtainable for this compound | Potential Research Findings |
| Scanning Electron Microscopy (SEM) | Particle size and distribution, crystal morphology, surface texture, and topography. | Determination of crystalline habit (e.g., prismatic, tabular), identification of surface defects, and assessment of particle uniformity. |
| Transmission Electron Microscopy (TEM) | Internal crystal structure, presence of defects (e.g., dislocations, grain boundaries), and crystallographic information through electron diffraction. | Verification of the crystal system and space group, characterization of nanoscale structural features, and analysis of crystalline perfection. |
Thermal Analysis of this compound
Thermal analysis techniques are crucial for understanding the stability of this compound at different temperatures and the changes it undergoes when heated.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA would reveal its decomposition temperature and the stoichiometry of the decomposition process. A typical TGA experiment would involve heating a small sample of this compound at a constant rate and monitoring its weight loss. The resulting TGA curve would show distinct steps corresponding to the loss of specific components, such as water of hydration or the decomposition of the methanesulfonate anion.
Differential Scanning Calorimetry (DSC) for Phase Transformations and Thermodynamic Transitions
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect phase transitions, such as melting, crystallization, and solid-state transitions. For this compound, a DSC thermogram could identify its melting point and any polymorphic transformations it might undergo upon heating or cooling. The enthalpy changes associated with these transitions can also be quantified, providing valuable thermodynamic data.
Table 2: Expected Thermal Analysis Data for this compound
| Analytical Technique | Parameter Measured | Expected Observations for this compound |
| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Onset of decomposition, temperature of maximum decomposition rate, and final residue mass. The decomposition would likely involve the breakdown of the methanesulfonate groups. |
| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Endothermic peaks corresponding to melting or other phase transitions. Exothermic peaks could indicate crystallization or decomposition. |
Elemental and Stoichiometric Verification of this compound
Ensuring the purity and correct elemental composition of this compound is essential for its use in any application.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Composition
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to determine the elemental composition of a sample. To analyze this compound, the sample would first be digested and introduced into the plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected. ICP-MS can accurately quantify the concentration of calcium and sulfur, confirming the stoichiometry of the salt. A study reported the analysis of barium methanesulfonate for barium and sulfur content using ICP/emission, a similar technique, which verified the theoretical %Ba/%S ratio. googleapis.com A similar approach could be applied to this compound to confirm the expected ratio of calcium to sulfur. googleapis.com
Elemental Microanalysis for Carbon, Hydrogen, and Sulfur Ratios
Elemental microanalysis, often referred to as CHNS analysis, is a combustion-based technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. For this compound (C₂H₆CaO₆S₂), this analysis would be used to determine the percentages of carbon, hydrogen, and sulfur. scbt.com The experimentally determined percentages can then be compared to the theoretical values calculated from its chemical formula to verify the purity and stoichiometric integrity of the compound.
Table 3: Theoretical vs. Expected Experimental Elemental Composition of this compound
| Element | Theoretical Percentage (by mass) | Expected Experimental Range (for a pure sample) | Analytical Technique |
| Calcium (Ca) | 17.40% | 17.2% - 17.6% | ICP-MS |
| Carbon (C) | 10.43% | 10.3% - 10.5% | Elemental Microanalysis |
| Hydrogen (H) | 2.63% | 2.5% - 2.7% | Elemental Microanalysis |
| Sulfur (S) | 27.85% | 27.7% - 28.0% | ICP-MS / Elemental Microanalysis |
| Oxygen (O) | 41.69% | (by difference) | - |
Advanced Titration Methods for Purity Assessment
The purity of this compound is commonly ascertained through titrimetric analysis, with commercial grades typically reporting a purity of over 98.0%. avantorsciences.comvwr.comtcichemicals.com Beyond simple titrations, a range of advanced methods can be employed to provide a more comprehensive and precise assessment of its purity by quantifying the calcium content, water content, or other potential impurities. These methods leverage complexation reactions, electrochemical potential changes, and specific reactions in non-aqueous media.
Complexometric Titration
A primary method for determining the purity of this compound is through the complexometric titration of the calcium ion (Ca²⁺). tcichemicals.com This technique involves titrating the metal ion with a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), which forms a stable, water-soluble complex with calcium. researchgate.net The fundamental reaction is the 1:1 stoichiometric complexation of the calcium ion with the EDTA titrant. titrations.info
Ca²⁺ + EDTA⁴⁻ → [Ca(EDTA)]²⁻ titrations.info
The successful application of this method hinges on the precise detection of the titration's endpoint, which can be achieved through several advanced techniques:
Visual Indicators at High pH: The titration is typically carried out in a highly alkaline solution (pH 12-13), which is achieved by adding a sodium hydroxide (B78521) solution. titrations.info This high pH ensures that the EDTA complexes with calcium preferentially and precipitates other potentially interfering metal ions, such as magnesium, as their hydroxides. titrations.info Specific metal-ion indicators are used to signal the endpoint through a distinct color change. Common indicators include:
Murexide: Provides a color change to violet at the endpoint. titrations.info
Hydroxyl Naphthol Blue: Changes the solution to a deep blue color at the endpoint. researchgate.net
Calcein: Yields a sharp color transition, which can be monitored visually or instrumentally. mdpi.com
Photometric and Automated Endpoint Detection: To enhance objectivity and reproducibility, the visual color change can be monitored using instrumental methods. A photometric sensor, such as an Optrode, can be used to detect the change in absorbance at a specific wavelength, providing an automated and highly precise endpoint determination. metrohmusa.com Modern approaches even utilize webcams to automatically detect the color transition of indicators like calcein, which offers a reliable and convenient analysis. mdpi.com
Potentiometric Titration
Potentiometric titration offers a powerful alternative to methods relying on visual indicators. This instrumental technique measures the change in the electrochemical potential of a solution to determine the equivalence point. metrohmusa.com For this compound, a potentiometric complexometric titration can be performed.
In this setup, an ion-selective electrode (ISE) is used to monitor the concentration of free metal ions during the titration with EDTA. mfd.org.mk For instance, a copper-selective electrode (Cu-ISE) can be employed. mfd.org.mk A small amount of a copper-EDTA complex is added to the sample; as the EDTA titrant complexes with the free calcium ions, the electrode detects the subsequent potential shift, allowing for a precise determination of the endpoint. mfd.org.mk This method is widely used in the pharmaceutical industry for the analysis of calcium salts and can be fully automated to improve accuracy and efficiency. metrohmusa.commfd.org.mk
Karl Fischer Titration
Purity assessment is not limited to the active component alone. Methanesulfonic acid is known to be highly hygroscopic, and any residual water in the final this compound salt affects its true purity. researchgate.net Karl Fischer titration is a specialized and highly accurate method for the quantitative determination of water content. pqri.org This technique involves the specific reaction of the Karl Fischer reagent with water. By quantifying the moisture content, a more accurate purity value for the anhydrous salt can be calculated. This method is crucial for quality control, especially when the material is used in moisture-sensitive applications. pqri.org
The table below summarizes the advanced titration methods used for the purity assessment of this compound.
| Titration Method | Analyte | Typical Titrant | Principle / Indicator | Purpose |
|---|---|---|---|---|
| Complexometric Titration | Calcium Ion (Ca²⁺) | EDTA | Forms a stable 1:1 complex. Endpoint detected by visual indicators (Murexide, Calcein) at high pH or photometrically. titrations.infomdpi.com | To determine the molar content of calcium and thereby the purity of the salt. |
| Potentiometric Titration | Calcium Ion (Ca²⁺) | EDTA | Monitors the change in solution potential using an ion-selective electrode (e.g., Cu-ISE) to find the equivalence point. metrohmusa.commfd.org.mk | Provides a highly accurate, instrumental determination of calcium content without visual indicators. |
| Karl Fischer Titration | Water (H₂O) | Karl Fischer Reagent | Specific electrochemical reaction with water. pqri.org | To quantify moisture content, which is critical for a hygroscopic substance and for calculating the purity of the anhydrous material. |
Chemical Reactivity and Mechanistic Investigations of Calcium Methanesulfonate
Complexation Chemistry of Calcium Methanesulfonate (B1217627)
The ability of calcium methanesulfonate to form coordination complexes is a pivotal aspect of its chemical behavior, influencing its utility in diverse applications, including industrial processes and catalysis.
Coordination Interactions with Transition Metal Ions
This compound is known to form coordination complexes with transition metal ions. In these interactions, the calcium ion can coordinate with the metal ions, which can, in turn, enhance their solubility and reactivity. The oxygen atoms of the methanesulfonate anion can act as Lewis bases, donating electron pairs to the central metal ion, which acts as a Lewis acid. This coordination can lead to the formation of stable, often colored, complex ions. The geometry of these complexes, which can be tetrahedral, square planar, or octahedral, is determined by the coordination number of the central metal ion and the nature of the ligands.
While specific research detailing the coordination of this compound with a wide array of transition metals is not extensively documented in the readily available literature, the principles of coordination chemistry suggest that the methanesulfonate anion can participate in the coordination sphere of various transition metal ions. The resulting complexes would exhibit properties influenced by the d-electron configuration of the metal ion.
Ligand Exchange Mechanisms in this compound Complexes
Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. These reactions are crucial for understanding the reactivity of this compound complexes. The mechanisms of ligand substitution in transition metal complexes can be broadly classified as dissociative (D), associative (A), or interchange (I).
Dissociative (D) Mechanism: In this two-step mechanism, the outgoing ligand first dissociates from the metal center, forming an intermediate with a lower coordination number. The incoming ligand then coordinates to this intermediate.
Associative (A) Mechanism: This mechanism also involves two steps, but here the incoming ligand first associates with the metal complex, forming a higher coordination number intermediate, from which the outgoing ligand then dissociates.
Interchange (I) Mechanism: This is a concerted process where the bond to the incoming ligand starts to form as the bond to the outgoing ligand begins to break, without a distinct intermediate. This can be further divided into associative interchange (Ia) and dissociative interchange (Id) depending on the degree of bond formation and bond breaking in the transition state.
The preferred mechanism for a given this compound complex will depend on factors such as the nature of the central metal ion, the other ligands present, and the reaction conditions. For instance, octahedral complexes often favor dissociative pathways, while square planar complexes tend to undergo associative substitution.
Substitution Reaction Pathways Involving this compound
This compound and the methanesulfonate (mesylate) group play a significant role in nucleophilic substitution reactions, a cornerstone of organic synthesis.
Role of Methanesulfonate as a Leaving Group in Organic Transformations
The methanesulfonate anion (CH₃SO₃⁻) is an excellent leaving group in nucleophilic substitution reactions. Its effectiveness stems from the stability of the anion, which is due to the delocalization of the negative charge across the three oxygen atoms through resonance. This charge distribution makes the methanesulfonate anion a weak base and therefore a good leaving group.
In organic synthesis, alcohols are often converted to methanesulfonate esters (mesylates) to transform the poor leaving group (hydroxide, OH⁻) into a much better one (methanesulfonate, OMs). This conversion is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base. The resulting mesylate is then susceptible to attack by a wide range of nucleophiles, leading to substitution products.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity |
|---|---|---|---|
| I⁻ (Iodide) | HI | -10 | Excellent |
| Br⁻ (Bromide) | HBr | -9 | Excellent |
| CH₃SO₃⁻ (Methanesulfonate/Mesylate) | CH₃SO₃H | -1.9 | Excellent |
| Cl⁻ (Chloride) | HCl | -7 | Good |
| H₂O (Water) | H₃O⁺ | -1.7 | Good |
| F⁻ (Fluoride) | HF | 3.2 | Poor |
| OH⁻ (Hydroxide) | H₂O | 15.7 | Very Poor |
Nucleophilic Substitution Reactions Mediated by this compound
This compound itself can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles, such as hydroxide (B78521) ions or amines. In these reactions, a nucleophile attacks the substrate, leading to the displacement of the methanesulfonate leaving group.
The two primary mechanisms for nucleophilic substitution are the Sₙ1 and Sₙ2 reactions.
Sₙ2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The reaction rate depends on the concentration of both the substrate and the nucleophile.
Sₙ1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. The nucleophile then attacks the carbocation in a subsequent fast step. The rate of this reaction is typically dependent only on the concentration of the substrate.
The choice between the Sₙ1 and Sₙ2 pathway is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.
Acid-Base Reactivity and Regeneration Processes
The acid-base properties of this compound are fundamental to its synthesis and its role in certain industrial applications.
This compound is the salt formed from the neutralization reaction between a strong acid, methanesulfonic acid (CH₃SO₃H), and a moderately strong base, calcium hydroxide (Ca(OH)₂), or a weak base, calcium carbonate (CaCO₃). The reaction with calcium hydroxide is a classic acid-base neutralization that yields this compound and water.
2CH₃SO₃H + Ca(OH)₂ → Ca(CH₃SO₃)₂ + 2H₂O
When calcium carbonate is used, the reaction produces this compound, water, and carbon dioxide gas.
2CH₃SO₃H + CaCO₃ → Ca(CH₃SO₃)₂ + H₂O + CO₂
A significant aspect of this compound's reactivity is the ability to regenerate methanesulfonic acid. This is particularly advantageous in hydrometallurgical processes. After valuable metals have been removed from a methanesulfonic acid leach solution, the remaining solution is rich in dissolved this compound. By adding sulfuric acid to this solution, the poorly soluble calcium sulfate (B86663) (gypsum) precipitates out, leaving behind the regenerated methanesulfonic acid in the solution.
Ca(CH₃SO₃)₂ (aq) + H₂SO₄ (aq) → 2CH₃SO₃H (aq) + CaSO₄ (s)
Thermodynamic Behavior and Phase Equilibria of Calcium Methanesulfonate Systems
Solid-Liquid Equilibrium Studies of Calcium Methanesulfonate (B1217627) Solutions
The solid-liquid equilibrium (SLE) defines the conditions under which a solid phase can coexist with a liquid phase. For calcium methanesulfonate, these studies involve determining its solubility across a range of temperatures and identifying the solid phases, including hydrates, that form.
This compound exhibits high solubility in water. rsc.org Detailed experimental studies have been conducted to quantify this solubility and its dependence on temperature. Equilibrium isothermal solubility for the this compound–water (Ca(CH₃SO₃)₂–H₂O) system has been determined over a broad temperature range from 250.15 K to 353.15 K. acs.org This wide temperature range provides critical data for understanding the compound's behavior in various thermal conditions.
Table 1: Investigated Temperature Range for Solubility of this compound in Water
| Parameter | Temperature Range |
|---|---|
| Isothermal Solubility | 250.15 K to 353.15 K |
This table summarizes the temperature range over which experimental solubility data for the Ca(CH₃SO₃)₂–H₂O system has been reported. acs.org
In the course of studying the solid-liquid equilibria of the Ca(CH₃SO₃)₂–H₂O system, a previously unknown hydrate (B1144303) was discovered and characterized. acs.org This solid phase has been identified as this compound tetrahydrate, with the chemical formula Ca(CH₃SO₃)₂·4H₂O. acs.org
Further investigation revealed that this tetrahydrate melts incongruently at a temperature of 282.4 K. acs.org Incongruent melting means that upon heating, it decomposes into the anhydrous this compound salt and a saturated aqueous solution, rather than melting into a liquid of the same composition. The stability parameters for both the Ca(CH₃SO₃)₂·4H₂O hydrate and the anhydrous Ca(CH₃SO₃)₂ salt have been estimated based on experimental data. acs.org
In the binary Ca(CH₃SO₃)₂–H₂O system, the determination of the eutectic point—the specific temperature and composition at which the liquid phase is in equilibrium with two solid phases (ice and a salt hydrate)—proved challenging through direct experimental methods. Attempts to estimate the eutectic point using the Tamman method were unsuccessful due to the significant supercooling of the solution. acs.org Despite this experimental difficulty, both stable and metastable phase diagrams for the system have been calculated, which allows for the theoretical determination of the eutectic composition and temperature. acs.org
Currently, there is a lack of available research data in the reviewed literature regarding the experimental or theoretical determination of eutectic points in ternary systems containing this compound.
Vapor-Liquid Equilibrium Investigations of this compound Solutions
Vapor-liquid equilibrium (VLE) data is fundamental for processes involving evaporation or distillation. For the Ca(CH₃SO₃)₂–H₂O system, the water vapor pressure above the solution has been determined experimentally at different temperatures and concentrations. acs.org These measurements provide insight into how the solute, this compound, affects the volatility of the solvent, water.
The investigations employed two different techniques to ensure the accuracy and reliability of the data. acs.org
Table 2: Experimental Methods for VLE Determination of Ca(CH₃SO₃)₂ Solutions
| Temperature | Method |
|---|---|
| 298.15 K | Static Method |
| 323.15 K | Dew Point Method |
This table outlines the experimental conditions and methods used to measure the water vapor pressure over aqueous solutions of this compound. acs.org
Volumetric Properties of this compound Aqueous Solutions
The volumetric properties, particularly the density, of this compound solutions are important for engineering calculations, such as fluid flow and heat transfer. The densities of aqueous solutions in the binary Ca(CH₃SO₃)₂–H₂O system have been measured at various temperatures. figshare.com This data is essential for developing models that can predict the density of these solutions at different concentrations and temperatures.
Table 3: Temperatures for Density Measurement of Aqueous Ca(CH₃SO₃)₂ Solutions
| Measurement Temperatures |
|---|
| 288.15 K |
| 298.15 K |
| 308.15 K |
This table lists the temperatures at which the density of Ca(CH₃SO₃)₂–H₂O solutions was experimentally measured. figshare.com
Furthermore, thermodynamic models such as the Pitzer and Pitzer–Simonson–Clegg (PSC) models have been extended with a pressure dependence to allow for the prediction of these volumetric properties. acs.org
Thermodynamic Modeling of this compound Systems
To comprehensively describe and predict the thermodynamic behavior of the this compound–water system, sophisticated thermodynamic models are employed. Based on the extensive experimental data from solid-liquid and vapor-liquid equilibria studies, parameters for the Pitzer and the Pitzer–Simonson–Clegg (PSC) models have been successfully obtained. acs.org
These models are powerful tools that use specific interaction parameters to calculate the thermodynamic properties of electrolyte solutions, such as activity coefficients and osmotic coefficients, over a wide range of concentrations and temperatures. nih.govdergipark.org.tr The successful parameterization of these models for the Ca(CH₃SO₃)₂–H₂O system allows for the calculation of binary phase diagram fragments and the estimation of stability parameters for the solid phases (Ca(CH₃SO₃)₂ and Ca(CH₃SO₃)₂·4H₂O). acs.org This modeling work provides a robust framework for predicting phase behavior and other thermodynamic properties, which is invaluable for process simulation and design. acs.org
Application of Pitzer Formalism for Activity Coefficients
The Pitzer equations are a widely used and rigorous thermodynamic framework for describing ion interactions in electrolyte solutions, extending the applicability of the Debye-Hückel theory to much higher concentrations. wikipedia.orggtt-technologies.de This formalism provides a method to calculate mean activity coefficients, osmotic coefficients, and water activity. wikipedia.org The model relies on experimentally derived parameters that characterize the specific interactions between ions. wikipedia.org
For the binary system of this compound (Ca(CH₃SO₃)₂) and water (H₂O), the Pitzer model parameters have been determined by fitting them to experimental data from vapor-liquid (VLE) and solid-liquid (SLE) equilibria. acs.org A 2024 study by Belova et al. reported the Pitzer parameters for the Ca(CH₃SO₃)₂–H₂O system, which are essential for accurately modeling the solution's properties. acs.orgmsu.ru
Pitzer Model Parameters for the Ca(CH₃SO₃)₂–H₂O System
These parameters describe the interactions in the aqueous this compound system at a standard temperature of 298.15 K.
| Parameter | Value |
|---|---|
| β(0) | 0.1468 |
| β(1) | 2.934 |
| β(2) | -0.563 |
| Cφ | -0.01502 |
Data sourced from Belova et al. (2024). acs.orgmsu.ru
These parameters allow for the precise calculation of thermodynamic properties, which are critical for process design and optimization in fields where this compound is utilized.
Implementation of Pitzer-Simonson-Clegg Formalism for Aqueous Systems
An extension of the Pitzer model, the Pitzer-Simonson-Clegg (PSC) formalism, provides an even more robust framework for modeling complex electrolyte systems. acs.org This model has also been successfully applied to the aqueous this compound system to describe its thermodynamic behavior based on VLE and SLE data. acs.orgglobalauthorid.com
The PSC model was used to calculate the phase diagram of the Ca(CH₃SO₃)₂–H₂O system, revealing important details about its solid phases. acs.org Research has identified a new hydrate, Ca(CH₃SO₃)₂·4H₂O, which melts incongruently at 282.4 K. acs.org The stability parameters for this hydrate, as well as for the anhydrous form, were estimated using the PSC model. acs.org
Pitzer-Simonson-Clegg Model Parameters for the Ca(CH₃SO₃)₂–H₂O System
These parameters were derived from experimental data to model the thermodynamic properties of the aqueous system.
| Parameter | Value |
|---|---|
| Imax (mol·kg-1) | 15.4 |
| σ (osmotic coefficient) | 0.006 |
Data sourced from Belova et al. (2024). acs.orgmsu.ru
The application of both the Pitzer and PSC models allows for the construction of accurate and predictive phase diagrams, which are indispensable for controlling crystallization processes and understanding the compound's behavior under various temperature and concentration conditions. acs.org
Computational Approaches for Predicting Thermodynamic Properties
Alongside experimental measurements and theoretical models, computational methods are increasingly used to predict the thermodynamic properties of chemical compounds. These approaches, including calorimetry and thermal analysis, provide valuable data that complements modeling efforts. msu.runih.gov
A key study involved measuring the molar heat capacity of solid this compound, Ca(SO₃CH₃)₂, over a wide temperature range (from 8 K to 340 K) using low-temperature vacuum adiabatic calorimetry. msu.ru From this data, the primary thermodynamic functions—changes in enthalpy, entropy, and Gibbs energy—were calculated and tabulated. msu.ru The enthalpy of dissolution for Ca(SO₃CH₃)₂ in water was also determined at 298.15 K through solution calorimetry. msu.ru
Furthermore, thermal analysis techniques such as thermogravimetry (TG) and differential thermal analysis (DTA) have been used to study the thermal decomposition of bivalent metal methanesulfonates, including the calcium salt. researchgate.net These studies show that the pyrolysis product of this compound at 850°C is a mixture of calcium sulphate and calcium oxide. researchgate.net
Standard Thermodynamic Functions of Ca(CH₃SO₃)₂ at 298.15 K
These values were determined from low-temperature heat capacity measurements.
| Thermodynamic Function | Value | Units |
|---|---|---|
| Cp,m° | 241.9 ± 0.5 | J·K-1·mol-1 |
| Sm°(T) - Sm°(0) | 293.4 ± 0.9 | J·K-1·mol-1 |
| Hm°(T) - Hm°(0) | 43208 ± 120 | J·mol-1 |
Data sourced from Kosova et al. (2020). msu.ru Note: Cp,m° is the standard molar heat capacity, Sm° is the standard molar entropy, and Hm° is the standard molar enthalpy.
These computational and experimental findings are vital for creating comprehensive thermodynamic databases, which are essential for environmental science and various chemical industries that use or encounter this compound. msu.ru
Biological and Biochemical Research on Calcium Methanesulfonate Interactions
Modulation of Cellular Processes by Calcium Methanesulfonate (B1217627)
Calcium methanesulfonate is utilized in various biochemical and physiological studies to investigate cellular mechanisms, particularly those involving calcium ions (Ca²⁺). Its primary role in this context stems from the properties of its constituent ions: calcium (Ca²⁺), a ubiquitous second messenger, and the methanesulfonate anion (CH₃SO₃⁻), which is often considered a biologically inert substitute for other anions like chloride.
This compound can influence cellular calcium dynamics, which are critical for a multitude of physiological functions. Research indicates that the introduction of this compound can affect calcium signaling pathways. smolecule.com However, the methanesulfonate anion itself is largely considered to have a negligible direct impact on the core components of calcium signaling cascades. Its utility in research often lies in its ability to act as a non-interfering anion when studying the effects of calcium or other ions.
In electrophysiological studies, such as those using patch-clamp techniques, cesium or potassium methanesulfonate is frequently used in the intracellular pipette solution to isolate specific ion channel currents, including calcium currents. The low chloride content of these solutions minimizes the interference from chloride channels, allowing for more precise measurement of calcium channel activity. This substitution allows researchers to study the direct effects of calcium influx on cellular processes without the confounding effects of chloride ion movement.
The primary influence of this compound on calcium signaling is therefore indirect, by providing a source of calcium ions without introducing anions that have their own significant biological effects. This allows for a more controlled investigation of calcium-dependent processes such as neurotransmitter release, muscle contraction, and gene expression.
Studies have demonstrated that the methanesulfonate anion has a negligible calcium-binding capacity. nih.govresearchgate.net This property is crucial in experimental settings because it means that methanesulfonate does not significantly buffer intracellular calcium. Intracellular calcium buffering, the process by which free Ca²⁺ ions are bound by molecules and proteins, is a key factor in shaping the amplitude and duration of calcium signals. mbexc.denih.gov
Because methanesulfonate does not sequester Ca²⁺ ions, its presence in intracellular solutions used in techniques like whole-cell patch-clamp recording does not interfere with the natural buffering systems of the cell or with the action of exogenous calcium chelators like BAPTA and EGTA. nih.govresearchgate.net This is in contrast to other anions like gluconate, which can bind Ca²⁺ and thereby reduce the efficiency of calcium influx in triggering cellular responses. nih.govresearchgate.net
Research has shown that solutions based on methanesulfonate are more effective in studying processes directly triggered by calcium influx compared to solutions containing anions with calcium-buffering properties. nih.gov For example, the efficiency of Ca²⁺ in eliciting neurotransmitter release is higher in the presence of a methanesulfonate-based intracellular solution compared to a gluconate-based one. nih.gov This highlights the role of this compound as a tool to study the unadulterated effects of calcium influx.
The following table summarizes the properties of methanesulfonate in the context of intracellular calcium studies.
| Property | Observation | Implication in Research |
| Calcium Binding | Negligible Ca²⁺ binding capacity. nih.govresearchgate.net | Does not interfere with endogenous or exogenous calcium buffers, allowing for a more accurate study of Ca²⁺ dynamics. |
| Effect on Ca²⁺ Influx Efficiency | Higher efficiency of Ca²⁺ influx in triggering cellular events compared to solutions with Ca²⁺-binding anions. nih.gov | Enables the study of the direct relationship between calcium influx and cellular responses like neurotransmitter release. |
| Use in Electrophysiology | Used as a substitute for chloride in pipette solutions. | Minimizes interference from chloride channels, allowing for the isolation and study of calcium currents. |
Interactions with Enzymes and Proteins
The interactions of this compound with enzymes and proteins are an area of biochemical research, with studies focusing on both the calcium and the methanesulfonate components of the salt.
The methanesulfonate moiety can interact with certain enzymes. For instance, research has shown that some methanesulfonate derivatives can be hydrolyzed by the sulfatase activity of carbonic anhydrase isozymes. nih.govtandfonline.com In these studies, simple methanesulfonate esters of phenols were shown to be effective substrates for human carbonic anhydrase (hCA) isoforms I, II, IV, and VI. nih.govtandfonline.com The hydrolysis of the methanesulfonate ester by the enzyme releases the corresponding phenol (B47542), which then acts as an inhibitor of the carbonic anhydrase. nih.govtandfonline.com
The table below shows the inhibitory constants (Kᵢ) of various phenol methanesulfonates against different human carbonic anhydrase isozymes, demonstrating the enzymatic interaction with the methanesulfonate group.
| Compound | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) | hCA IV Kᵢ (µM) | hCA VI Kᵢ (µM) |
| 4-Carboxy-phenyl methanesulfonate | 4012 | 35.42 | 45.06 | 608 |
| 4-Hydroxy-phenyl methanesulfonate | 10.24 | 0.10 | 0.49 | 3.27 |
Data sourced from Kazancioğlu et al. (2012). nih.gov
These findings suggest that while the methanesulfonate anion itself is often considered inert, it can be a substrate for certain enzymes, leading to downstream effects on enzyme activity.
The methanesulfonate group may also play a role in modulating protein structure and interactions. A study on nafamostat (B1217035) mesylate, a serine protease inhibitor, demonstrated its ability to regulate protein conformation. mdpi.com Treatment with nafamostat mesylate was found to inhibit the aggregation of proteins formed by hydrophobic interactions and to promote the recovery of proper protein folding. mdpi.com This was evidenced by changes in the fluorescence of ANS (8-Anilinonaphthalene-1-sulfonic acid), a probe that binds to exposed hydrophobic regions of proteins. mdpi.com While this study did not use this compound directly, it indicates that the mesylate (methanesulfonate) component can influence protein stability.
Furthermore, the interaction of proteins with calcium ions is a fundamental aspect of cellular signaling. Calcium binding to proteins like calmodulin, troponin C, and various kinases triggers conformational changes that modulate their activity and their interactions with downstream targets. physiology.org Therefore, this compound, as a source of Ca²⁺, is implicitly involved in these processes when used in experimental systems.
Genetic and Mutagenesis Studies
This compound (CMS) has been investigated for its mutagenic properties, particularly in the context of plant breeding. smolecule.com This activity is related to that of other alkylating agents, such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), which are well-characterized mutagens used extensively in genetic research. nih.govwikipedia.orgnih.gov
These alkylating agents induce point mutations primarily through the chemical modification of nucleotide bases in DNA. wikipedia.orgnih.gov The ethyl or methyl group of the compound reacts with guanine (B1146940) (G), forming an abnormal base like O⁶-ethylguanine. wikipedia.org During DNA replication, DNA polymerase often mispairs this modified guanine with thymine (B56734) (T) instead of cytosine (C). wikipedia.org Subsequent rounds of replication lead to a permanent change from a G:C base pair to an A:T base pair, which is known as a transition mutation. wikipedia.orgnih.gov
Research has specifically pointed to the use of this compound as a mutagen in barley (Hordeum vulgare) to generate genetic variations for crop improvement. smolecule.com Studies involving the treatment of barley seeds or microspores with chemical mutagens like EMS have been successful in creating mutant lines with desirable traits, such as high biomass yield and improved nitrogen uptake efficiency. cropj.comnih.govfrontiersin.org
The table below outlines the effects of ethyl methanesulfonate (a related mutagen) on barley seedlings at different concentrations and exposure times, illustrating the dose-dependent impact on growth parameters which is indicative of its mutagenic and cytotoxic effects.
| EMS Concentration (v/v) | Exposure Time (hours) | Germination (%) | Seedling Survival (%) |
| 0.1% | 1.0 | 71.3 | - |
| 0.1% | 2.0 | - | 76.2 |
| 0.9% | 2.5 | 23.4 | 14.3 |
| Control | 0 | 88.6 | 90.5 |
Data from a study on fodder barley mutagenesis. cropj.com
These studies underscore the utility of methanesulfonate-containing compounds in inducing genetic mutations, a critical tool for both fundamental genetic research and applied plant breeding. The mutagenic action of this compound allows for the creation of new alleles and the subsequent selection of novel phenotypes. smolecule.com
Mechanisms of Genetic Code Alteration Induced by this compound
The mechanisms of genetic code alteration are well-understood for alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). These compounds function as potent mutagens by transferring their methyl or ethyl groups to nucleophilic sites on DNA bases. selleckchem.com The most frequent targets are the N7 position of guanine and the N3 position of adenine. selleckchem.com Alkylation at these sites can lead to DNA damage, such as the formation of apurinic/apyrimidinic (AP) sites, which can stall DNA replication. uniprot.org More critically for mutagenesis, alkylation at the O6 position of guanine causes the modified base to mispair with thymine instead of cytosine during replication, leading to G:C → A:T transition mutations. nih.gov
For this compound, a comparable mechanism of direct DNA alkylation is not applicable due to the absence of a reactive alkyl group. The methanesulfonate anion is a stable leaving group in chemical reactions but does not possess the alkylating capacity of EMS or MMS. researchgate.net While some research has explored this compound for its potential to induce genetic changes in organisms like barley, the specific biochemical pathways leading to such alterations are not clearly defined in available scientific literature. smolecule.com Any genotoxic effects, if they occur, would likely proceed through indirect mechanisms rather than direct chemical modification of the DNA base sequence.
Electrophysiological Research Utilizing this compound
In the field of electrophysiology, particularly in patch-clamp studies, the composition of the intracellular (pipette) solution is critical for isolating specific ion currents. Methanesulfonate salts, typically cesium methanesulfonate or potassium methanesulfonate, are frequently used as the primary electrolyte in these solutions. nih.govuni-muenchen.de The methanesulfonate anion is favored due to its properties as a large, relatively inert ion that does not readily pass through chloride channels. nih.gov This minimizes the contamination of recordings by endogenous chloride currents, allowing for a clearer analysis of the channel of interest.
Isolation and Study of Calcium Currents (e.g., ICaL in Cardiomyocytes)
The study of voltage-gated calcium channels, such as the L-type calcium channel (CaV1.2) responsible for the ICaL current in cardiomyocytes, requires precise control over the ionic conditions. Methanesulfonate-based internal solutions are particularly valuable in this context. Their use helps to isolate calcium currents by blocking other channels (e.g., using cesium to block potassium channels) and by providing an anion that does not interfere with the measurement. nih.govoup.com
For instance, studies investigating ICaL in cardiac myocytes have employed pipette solutions where methanesulfonate is the principal anion. semanticscholar.org This approach ensures that the recorded current is predominantly carried by calcium ions through the L-type channels, providing a clear signal for analysis of channel properties and regulation.
| Study Focus | Cell Type | Key Components of Methanesulfonate-Based Internal Solution | Purpose of Key Components | Reference |
| T-Type Calcium Channels | Central Amygdala Neurons | 110 mM Cs-methanesulfonate, 10 mM HEPES, 9 mM EGTA, 5 mM Mg-ATP | Cs-methanesulfonate: Provides the main anion and cation; Cesium (Cs⁺) blocks K⁺ channels. EGTA: Buffers intracellular Ca²⁺ to control its concentration. | eneuro.org |
| L-Type Calcium Channels | Cardiac Ventricular Myocytes | 130 mM N-methyl-d-glucamine, 10 mM EGTA, 60 mM HEPES, 2 mM MgATP, with pH adjusted by methanesulfonic acid | Methanesulfonic acid: Used to provide the anion and adjust pH. N-methyl-d-glucamine: Large cation used to maintain osmolarity. | semanticscholar.org |
| Store-Operated Ca²⁺ Entry | HEK293T Cells | 115 mM Cs-methanesulfonate, 20 mM Cs-BAPTA, 10 mM HEPES | Cs-methanesulfonate: Primary electrolyte. BAPTA: A fast Ca²⁺ chelator to strongly buffer intracellular calcium. | embopress.org |
Methodological Considerations for Patch-Clamp Studies with Methanesulfonate-Based Solutions
The choice of the primary anion for an intracellular patch-clamp solution is a critical methodological decision that directly impacts the quality and interpretation of the data. Methanesulfonate offers several advantages over other commonly used anions like chloride (Cl⁻) and gluconate.
Minimizing Current Contamination: Methanesulfonate is a large anion that does not permeate most Cl⁻ channels. Using it as the main intracellular anion prevents the activation of these channels from contaminating the recording of the current of interest.
Negligible Calcium Buffering: Unlike anions such as gluconate, which can bind to and buffer Ca²⁺ ions, methanesulfonate has a negligible Ca²⁺ binding capacity. This is a significant advantage when studying Ca²⁺ channels or Ca²⁺-activated processes, as it ensures that the observed calcium dynamics are not artifacts of the recording solution itself.
Ionic Blockade: When paired with cesium (Cs⁺), the resulting cesium methanesulfonate solution is highly effective at isolating specific currents. Cs⁺ is a well-known blocker of most potassium channels, which are ubiquitously expressed and can obscure smaller currents. Using a Cs-methanesulfonate internal solution thus allows for the study of other conductances, like those from calcium or sodium channels, in relative isolation. nih.gov
Solution Stability and Pipette Resistance: The choice of salt can influence the osmolarity and resistance of the pipette solution. While these parameters must always be carefully controlled, methanesulfonate salts are routinely used to create stable recording solutions with appropriate electrical properties. researchgate.net
| Anion | Primary Advantage | Primary Disadvantage / Consideration | Common Application |
| Methanesulfonate | Large, inert anion; minimizes Cl⁻ current contamination; negligible Ca²⁺ buffering. | Can be more expensive than simple salts. | Recording of Ca²⁺ currents or other non-chloride conductances. eneuro.org |
| Chloride (Cl⁻) | Physiologically relevant; simple and inexpensive. | Can activate and allow permeation through Cl⁻ channels, contaminating other measurements. | Studying Cl⁻ channels or when mimicking physiological intracellular Cl⁻ is desired. |
| Gluconate | Large anion that blocks most Cl⁻ channels. | Significantly buffers/chelates intracellular Ca²⁺, altering calcium dynamics. | Recording K⁺ or Na⁺ currents where Ca²⁺ signaling is not the primary focus. |
| Aspartate | Large, negatively charged amino acid; blocks Cl⁻ channels. | Can have metabolic effects within the cell. | General use for blocking Cl⁻ channels when studying cation channels. oup.com |
Potential for this compound in Biochemical Assay Development
This compound is utilized in various areas of biochemical research, including studies of enzyme activity and protein interactions. smolecule.com Its utility is also noted in the field of proteomics. scbt.com The potential of this compound in the development of biochemical assays stems from its favorable chemical properties. As a highly soluble and stable salt, it can serve as a reliable source of calcium ions (Ca²⁺) in aqueous systems.
In many biochemical assays, Ca²⁺ is a critical cofactor for enzymes (e.g., certain kinases, proteases, and phosphatases) or a necessary element for protein-protein or protein-DNA interactions. The choice of the calcium salt for such assays is important, as the counter-ion can sometimes interfere with the assay components. For example, high concentrations of chloride from calcium chloride might affect protein conformation or the activity of certain enzymes.
The methanesulfonate anion, being relatively inert and non-coordinating, is less likely to cause such interference. Therefore, this compound presents a valuable alternative for use in sensitive biochemical and enzymatic assays where maintaining specific and non-inhibitory ionic conditions is paramount. Its application could be particularly advantageous in:
Enzyme kinetics studies for calcium-dependent enzymes, where a clean source of Ca²⁺ is required.
Protein binding assays , such as those involving calmodulin or other calcium-binding proteins, where the anion should not affect the protein's conformational changes.
In vitro transcription/translation systems where calcium-dependent regulatory factors are being studied.
Development of high-throughput screening assays for modulators of calcium-dependent pathways. smolecule.com
Applications of Calcium Methanesulfonate in Advanced Materials and Processes
Catalytic Applications of Calcium Methanesulfonate (B1217627)
The catalytic activity of calcium methanesulfonate is primarily associated with the Lewis acidic nature of the calcium ion (Ca²⁺), facilitated by the weakly coordinating methanesulfonate anion. This allows it to activate substrates in various organic reactions.
This compound functions as a Lewis acid catalyst in several organic transformations. The calcium center can accept electron pairs, thereby activating electrophiles. This catalytic action is particularly noted in reactions such as esterifications and alkylations. The methanesulfonate anion (CH₃SO₃⁻) is a stable, weakly coordinating counter-ion, which allows the calcium ion to effectively engage with substrates. This property renders calcium-based salts with such anions a mild and stable alternative to other metal catalysts or strong Brønsted acids. The mechanism involves the coordination of the calcium ion to an electronegative atom, typically oxygen, in a substrate molecule. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack. For instance, in carbonyl compounds, the coordination of Ca²⁺ to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.
This compound has been identified as an effective catalyst for esterification reactions. In these reactions, it acts as a Lewis acid to activate the carboxylic acid, facilitating its reaction with an alcohol. A key advantage of using this compound is its reusability; after the reaction, it can often be separated from the organic phase and reused without a significant loss of catalytic activity, which is beneficial for developing sustainable chemical processes.
Research has detailed the specific conditions for its use in the synthesis of butyl acetate (B1210297) from n-butanol and acetic acid. The findings from this research are summarized in the table below.
Table 1: Research Findings on this compound in Esterification
| Parameter | Finding | Source |
|---|---|---|
| Reaction | n-butanol + acetic acid → butyl acetate + water | |
| Catalyst | This compound | |
| Catalytic Role | Lewis Acid | |
| Catalyst Loading | 0.25% molar ratio relative to acetic acid | |
| Reactant Molar Ratio | 1.1:1 (n-butanol:acetic acid) | |
| Reaction Temperature | 80–85°C | |
| Reaction Time | 2.5 hours | |
| Ancillary Agent | Cyclohexane (as a water-removing agent) |
| Catalyst Reusability | Separable by phase and reusable with no significant loss of activity | |
The application of this compound in heterogeneous catalysis is an area of ongoing investigation. While its use as a solid, reusable catalyst is not extensively documented, studies on related systems provide insights into its potential. Research has shown that the heterogeneous reaction between gaseous methanesulfonic acid and solid calcium carbonate particles results in the formation of methanesulfonate on the particle surface. researchgate.net This in-situ formation demonstrates a potential pathway for creating a this compound-based heterogeneous system. The stability of the methanesulfonate anion and the calcium salt itself are favorable characteristics for a heterogeneous catalyst, which must endure reaction conditions and regeneration processes.
Electrochemical Applications of this compound
The high aqueous solubility and electrochemical stability of this compound make it suitable for several electrochemical applications, particularly in metal recovery and electroplating.
In hydrometallurgical processes, methanesulfonic acid (MSA) is used as a leaching agent for recovering valuable metals from ores and waste materials due to the high solubility of most metal methanesulfonate salts. lerochem.euh2020-tarantula.euresearchgate.net this compound plays a crucial role in the regeneration of MSA from these process solutions. lerochem.eursc.org
The process can be summarized as follows:
Leaching: Metals are leached from a source material using an aqueous solution of methanesulfonic acid.
Neutralization & Metal Precipitation: After the target metals are recovered from the leach solution (e.g., by precipitation), the remaining solution contains excess MSA. A calcium source, such as calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂), is added to neutralize this excess acid, resulting in the formation of dissolved this compound. lerochem.eu
MSA Regeneration: Sulfuric acid (H₂SO₄) is then added to the solution containing this compound. This causes the precipitation of calcium sulfate (B86663) (CaSO₄), which has very low solubility in water. lerochem.eugoogleapis.com The methanesulfonic acid is regenerated in the aqueous solution and can be recycled back to the leaching stage. lerochem.eursc.org
This cycle allows for the efficient recovery and reuse of the more expensive methanesulfonic acid, improving the economic and environmental profile of the metal recovery operation. Studies on zinc leaching residue have shown that this process can be used to recover lead and silver, with the this compound step being integral to the recovery of the MSA lixiviant. h2020-tarantula.euacs.org
Table 2: Role of this compound in Metal Recovery
| Process Stage | Description | Key Chemical Species | Source |
|---|---|---|---|
| Acid Neutralization | Excess methanesulfonic acid in the raffinate is neutralized. | Methanesulfonic acid, Calcium carbonate/hydroxide | lerochem.eu |
| Intermediate Formation | Highly soluble this compound is formed in the aqueous solution. | This compound | lerochem.eu |
| Acid Regeneration | Sulfuric acid is added to the solution. | This compound, Sulfuric acid | lerochem.eursc.org |
| Byproduct Precipitation | Insoluble calcium sulfate (gypsum) precipitates and is removed. | Calcium sulfate | lerochem.eugoogleapis.com |
| Outcome | Methanesulfonic acid is regenerated for reuse in the leaching circuit. | Methanesulfonic acid | lerochem.eursc.org |
This compound is utilized as an additive in electroplating baths, particularly for depositing metals like tin and lead. In electroplating, the composition of the electrolyte bath is critical for determining the quality of the final metallic coating. Additives are used to influence crystal growth, improve the brightness and uniformity of the deposit, and expand the effective current density range. google.com
Electrolyte Formulations for Redox Flow Batteries
Methanesulfonic acid (MSA) and its metal salts are recognized for their beneficial properties in electrochemical applications, including redox flow batteries (RFBs). rsc.org These properties include the high solubility of metal methanesulfonate salts and the high electrochemical stability of the MSA anion. rsc.orgnih.gov MSA-based electrolytes are considered a safer and more environmentally friendly alternative to those based on fluoroboric or fluorosilicic acid. rsc.org
In the context of RFBs, methanesulfonate electrolytes are prominently featured in systems like the soluble lead and the zinc-cerium batteries. mdpi.comrsc.org For instance, the soluble lead flow battery (SLFB) utilizes an electrolyte made from MSA and lead(II) methanesulfonate. mdpi.com The high solubility of lead methanesulfonate, reaching up to 2.6 mol·dm⁻³, is a critical advantage over the poorly soluble lead sulfate. mdpi.com Similarly, zinc-cerium RFBs employ cerium methanesulfonate in a methanesulfonic acid supporting electrolyte. rsc.org
The direct use of this compound as a primary or supporting electrolyte in these advanced battery systems is not prominently documented in current research. Its relevance is primarily noted in the context of raw material processing. For example, a method for creating electrolyte for a soluble lead RFB involves reprocessing spent lead-acid battery electrodes. mdpi.com In some cases, the grids of these batteries are made from a lead-calcium alloy. mdpi.com The treatment of this material with methanesulfonic acid yields the desired lead methanesulfonate electrolyte. mdpi.com
Role in Hydrometallurgical Processes
The unique properties of methanesulfonic acid and its salts, particularly their high solubility, have positioned them as significant players in modern hydrometallurgy. researchgate.net
Methanesulfonic acid (MSA) has been demonstrated as an effective lixiviant (leaching agent) for recovering valuable metals from various sources, including ores, industrial residues, and waste materials. dntb.gov.uascilit.com Its effectiveness stems from the high aqueous solubility of most metal methanesulfonate salts compared to their corresponding sulfate salts, which are often sparingly soluble. nih.govresearchgate.net This is particularly advantageous in the metallurgy of lead, silver, and rare-earth elements (REEs). dntb.gov.uamdpi.com
During the leaching of ores and residues with MSA, calcium-containing minerals are often co-dissolved, leading to the formation of this compound in the pregnant leach solution (PLS). sciencemadness.org For instance, in a study on recovering lead and silver from zinc leaching residue, the high co-dissolution of calcium was noted as a primary drawback of the process. sciencemadness.org Similarly, research on leaching REEs from phosphogypsum using MSA showed a high leaching efficiency for calcium, which was attributed to the high solubility of its methanesulfonate form. scirp.org The presence of soluble this compound in the PLS is a critical factor that influences the downstream processing steps, including purification and metal recovery.
Table 1: Leaching Efficiencies of Various Metals Using Methanesulfonic Acid (MSA)
| Metal/Element | Source Material | MSA Concentration | Leaching Efficiency (%) | Reference |
| Rare Earth Elements (REEs) | Phosphogypsum | 3 M | 78 | scirp.org |
| Yttrium (Y) | Phosphogypsum | 3 M | 84 | scirp.org |
| Sodium (Na) | Phosphogypsum | 3 M | 98 | scirp.org |
| Calcium (Ca) | Phosphogypsum | 3 M | 51 | scirp.org |
| Lead (Pb) | Zinc Leaching Residue | Pure MSA | >80 | hazemsakeek.net |
| Silver (Ag) | Zinc Leaching Residue | Pure MSA | >80 | hazemsakeek.net |
Electrowinning is an electrochemical process used to recover pure metals from a leach solution. numberanalytics.com MSA-based electrolytes are well-suited for electrowinning because the methanesulfonate anion is electrochemically stable and does not undergo reduction at the cathode, while the anode reaction typically involves the evolution of oxygen. researchgate.net This makes it a viable medium for recovering metals like lead. google.comgoogle.com
Table 2: Typical Operating Parameters for Lead Electrowinning from a Methanesulfonate Electrolyte
| Parameter | Preferred Range | Reference |
| Acid Concentration (MSA) | 5 - 35% (wt/wt) | google.com |
| Lead Concentration | 50 - 150 g/L | google.com |
| Temperature | 20 - 50 °C | google.com |
| Current Density | 20 - 200 ASF (Amperes per Square Foot) | google.com |
A key aspect of developing sustainable and circular hydrometallurgical processes is the regeneration and recycling of reagents. researchgate.net A significant advantage of using MSA in processes where calcium is dissolved is the straightforward strategy for regenerating the acid from the resulting this compound. rsc.org
After the target metals have been recovered from the pregnant leach solution, the remaining solution, or raffinate, is rich in dissolved this compound. researchgate.net By adding sulfuric acid to this raffinate, a precipitation reaction is induced. rsc.orgresearchgate.net Calcium sulfate dihydrate (CaSO₄·2H₂O), commonly known as gypsum, precipitates out of the solution due to its very low solubility, while the methanesulfonic acid is regenerated in the aqueous phase. rsc.orgresearchgate.net
The chemical reaction is as follows: Ca(CH₃SO₃)₂(aq) + H₂SO₄(aq) + 2H₂O(l) → CaSO₄·2H₂O(s) + 2CH₃SO₃H(aq)
Development of Novel Materials Utilizing this compound
Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with positively charged layers and charge-compensating anions in the interlayer space. hazemsakeek.net These interlayer anions can be exchanged, allowing for the creation of new hybrid materials with tailored properties. hazemsakeek.netrsc.org
The intercalation of methanesulfonate anions into LDH structures has been successfully demonstrated. scirp.org In one study, a lithium-aluminum LDH (Li-Al-LDH) was used as a precursor. scirp.org Through an anion exchange process, the original chloride anions in the LDH interlayer were replaced by methanesulfonate anions. scirp.org
The success of the intercalation was confirmed by X-ray diffraction (XRD), which showed a significant increase in the interlayer spacing (basal spacing d₀₀₁) of the LDH. The precursor Li-Al-Cl LDH had an interlayer distance of 0.7630 nm, which increased to 1.2886 nm for the Li-Al-methanesulfonate (Li-Al-MS) LDH. scirp.org This expansion of the LDH structure directly accommodates the size of the intercalated methanesulfonate anion and associated water molecules. scirp.org The study also determined the orientation of the intercalated anions within the interlayer space. scirp.org This ability to incorporate methanesulfonate anions into LDH structures opens possibilities for developing new functional materials for applications in catalysis, sorption, or as polymer additives. scirp.orghazemsakeek.net
Table 3: Interlayer Spacing of Li-Al-LDH Before and After Methanesulfonate Intercalation
| LDH Compound | Interlayer Spacing (d₀₀₁) | Reference |
| Li-Al-Cl (Precursor) | 0.7630 nm | scirp.org |
| Li-Al-Methanesulfonate (Li-Al-MS) | 1.2886 nm | scirp.org |
Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The synthesis of coordination polymers and metal-organic frameworks (MOFs) relies on the precise assembly of metal ions or clusters with organic ligands. Calcium-based MOFs (Ca-MOFs) are of particular interest due to their potential for high biocompatibility, low toxicity, and lightweight structures.
The synthesis of Ca-MOFs typically involves methods like solvothermal or hydrothermal reactions, where a calcium salt is reacted with a multitopic organic linker. nih.gov While other calcium salts like nitrates or chlorides are commonly cited, the high solubility of this compound, which exceeds that of calcium sulfate, presents an advantage in achieving high concentrations in aqueous solutions. rsc.org This can be beneficial for controlling the nucleation and growth of the desired crystalline material. The role of the anion is critical; for instance, in zinc-based coordination polymers, different anions (chloride vs. nitrate) led to the formation of entirely different 2D and 3D structures with the same organic ligand. rsc.org This highlights the potential for the methanesulfonate anion to act as a structure-directing agent.
Table 1: Examples of Calcium-Based Coordination Polymers/MOFs and Synthesis Components
| Framework Name/Formula | Calcium Source (in literature) | Organic Linker | Synthesis Method | Resulting Structure/Properties |
| Ca-BTC MOF | Calcium Nitrate | Trimesic Acid (Benzene-1,3,5-tricarboxylic acid) | Hydrothermal | Tetragonal crystal structure with semiconducting behavior. spectrumchemical.com |
| {[Ca(dbt)(H₂O)]n} | Calcium Chloride Dihydrate | 2,5-dibromoterephthalic acid | Solvothermal | 3D (6,6)-connected framework. [No Citation] |
| [Ca(NMF)₂(4-nba)₂] | Calcium Nitrate Tetrahydrate | 4-nitrobenzoate (4-nba) and N-methylformamide (NMF) | Slow Evaporation | One-dimensional (1-D) chain structure. [No Citation] |
| CaAl₂O₄ Precursor | Calcium Metal | Triethanolamine (TEA) and Al(OH)₃ | One-pot synthesis | A double alkoxide precursor that yields CaAl₂O₄ upon pyrolysis. umich.edu |
This table illustrates the types of calcium-based frameworks where a soluble precursor like this compound could be utilized as the calcium ion source.
Precursor in Ceramic and Composite Material Synthesis
The use of chemical precursors is a cornerstone of modern ceramic and composite material synthesis, allowing for greater purity and control over the final product's properties. umich.edu this compound can function as a precursor, which, upon thermal treatment (pyrolysis or calcination), decomposes to yield calcium-containing ceramic phases.
When heated in the presence of air, this compound is expected to decompose into calcium oxide (CaO) or calcium sulfate (CaSO₄), along with gaseous byproducts like sulfur oxides, carbon monoxide, and carbon dioxide. spectrumchemical.comresearchgate.net The resulting calcium oxide is a vital component in many advanced ceramics, including:
Calcium Aluminate (CaAl₂O₄): Used as a hydraulic material in specialized cements and as a component in high-strength ceramic composites. umich.edu
Calcium Phosphate (B84403) Ceramics (e.g., Hydroxyapatite): Widely used as bioceramic materials for bone grafts and implants due to their chemical similarity to bone mineral. iium.edu.my In the synthesis of such materials, a pure calcium oxide source, derivable from a precursor, is often reacted with a phosphate source. iium.edu.mynih.gov
CaO-based Sorbents: Materials designed for CO₂ capture, where the porous structure and reactivity of the CaO are critical. acs.orgresearchgate.net
The advantage of using a precursor like this compound lies in its ability to be purified to a high degree, ensuring the resulting ceramic is free from unwanted impurities that can compromise performance. rsc.org Organometallic precursors, in general, are known to yield highly effective and durable CaO-based materials upon calcination. acs.org
In composite materials , the ceramic particles derived from the precursor can act as a functional filler or reinforcement phase within a matrix, such as a polymer. For instance, calcium-containing monomers have been used as single-source precursors to generate metal-polymer nanocomposites through thermolysis. chemistryworldconference.com Similarly, calcium carbonate is used as a filler to create composite nanodisks and other hybrid materials. rsc.org The thermal decomposition of this compound within a polymer matrix or its use to generate nano-sized CaO particles for subsequent incorporation into a composite are viable routes for creating advanced composite materials with tailored properties.
Table 2: this compound as a Ceramic Precursor
| Precursor | Process | Primary Ceramic Product | Potential Applications of Ceramic/Composite | Research Findings |
| This compound | Calcination in Air | Calcium Oxide (CaO) / Calcium Sulfate (CaSO₄) spectrumchemical.comresearchgate.net | Component in cements, bioceramics, CO₂ sorbents, fillers for composites. umich.eduacs.orgrsc.org | The thermal decomposition of metal methanesulfonates leads to the formation of metal oxides and/or sulfates, depending on the metal and conditions. researchgate.net |
| Calcium Nitrate Tetrahydrate | Sol-Gel, Calcination | Hydroxyapatite (B223615) (with a phosphate source), Calcium Oxide. nih.gov | Biocompatible materials for medical implants. nih.gov | Used in sol-gel synthesis; proper aging of the precursor gel is crucial to minimize CaO impurity in the final hydroxyapatite product. nih.gov |
| Calcium L-lactate Hydrate (B1144303) | Mixing with Cement, Calcination | Calcium Oxide (CaO) | High-durability sorbents for CO₂ capture. acs.org | Organometallic calcium precursors mixed with cement yield sorbents with high, stable CO₂ sorption capacity over many cycles. acs.orgresearchgate.net |
| Various Calcium Precursors | Pyrolysis | Calcium Aluminate (CaAl₂O₄) (with an aluminum source) | Hydraulic cements, high-toughness ceramic/polymer composites. umich.edu | Soluble precursors enable one-pot synthesis of complex oxides like CaAl₂O₄. umich.edu |
Environmental Dynamics and Atmospheric Chemistry of Calcium Methanesulfonate
Environmental Fate and Transport of Calcium Methanesulfonate (B1217627)
The environmental journey of calcium methanesulfonate is dictated by its chemical and physical properties, which influence its persistence, mobility, and ultimate degradation.
Biodegradation Pathways in Soil and Aqueous Environments
Methanesulfonic acid (MSA) and its salts, including this compound, are considered readily biodegradable. psu.eduatamanchemicals.com Studies have shown that methanesulfonate can be utilized by various bacteria as a source of carbon and energy. psu.edu The primary biodegradation process is believed to be initiated by a monooxygenase enzyme, which is found in a variety of bacterial genera. psu.edu This enzymatic action is a key step in the breakdown of the methanesulfonate molecule in both terrestrial and aquatic environments. psu.edu The high biodegradability of methanesulfonate suggests that its persistence in soil and water is limited, as it is readily degraded by the natural microflora. psu.edu This contrasts with its chemical stability, indicating that biological processes are the primary drivers of its removal from these environments. psu.edu
Hydrolytic Stability and Persistence in Natural Systems
This compound exhibits remarkable stability against hydrolysis. rsc.org The carbon-sulfur bond in the methanesulfonate anion is strong and resistant to cleavage under normal environmental pH conditions. rsc.org Studies on methanesulfonic acid have shown no decomposition when heated in a strong alkaline solution at 315°C, highlighting its high hydrolytic stability. rsc.org This inherent stability means that abiotic degradation through hydrolysis is not a significant environmental fate process for this compound. atamanchemicals.com Its persistence in the environment is therefore more closely linked to the rate of its biodegradation rather than chemical breakdown. psu.edu
Atmospheric Chemistry of this compound
In the atmosphere, this compound participates in key processes that can influence climate and air quality.
Contribution to Atmospheric Aerosol Formation
Methanesulfonate salts, including this compound, are known to contribute to the formation of atmospheric aerosols. Methanesulfonic acid, a precursor to this compound, is a product of the atmospheric oxidation of dimethyl sulfide (B99878) (DMS), which is emitted by oceanic phytoplankton. acs.org In the marine atmosphere, MSA can react with other compounds to form salts like this compound, which then become part of the aerosol mass. acs.orgcopernicus.org These aerosols can be transported over long distances and have been detected even in inland urban areas. acs.org The presence of methanesulfonate in aerosols is a key indicator of biogenic sulfur sources. acs.org
Role as Cloud Condensation Nuclei and Influence on Cloud Microphysics
Aerosol particles containing this compound can act as cloud condensation nuclei (CCN). copernicus.orgresearchgate.net The ability of an aerosol particle to act as a CCN depends on its size and hygroscopicity, which is its ability to attract and hold water molecules. researchgate.netnoaa.gov The hygroscopicity of this compound has been studied, and it has been shown to influence the CCN activity of aerosol particles. researchgate.net By acting as CCN, these particles can affect the formation and properties of clouds, such as the number and size of cloud droplets, which in turn can impact the Earth's radiation budget and climate. copernicus.orgnoaa.gov The hygroscopicity parameter (κ) for this compound has been reported to be in the range of 0.30 to 0.38. researchgate.net
Heterogeneous Oxidation by Atmospheric Radicals (e.g., OH Radicals)
Once in the atmosphere as part of an aerosol, this compound can undergo chemical transformation through heterogeneous oxidation. This process involves reactions with gas-phase radicals, such as the hydroxyl (OH) radical, at the surface of the aerosol particle. acs.orgacs.org Studies have shown that the heterogeneous oxidation of methanesulfonate by OH radicals can be a significant removal pathway. acs.orgacs.org This reaction leads to the fragmentation of the methanesulfonate ion, producing species like formaldehyde (B43269) and sulfite (B76179) radicals. acs.org The sulfite radicals can then initiate further chain reactions within the aerosol, altering its chemical composition. acs.org The rate of this oxidation is influenced by factors such as the concentration of OH radicals and the relative humidity. acs.orgacs.org
Interactive Data Table: Properties and Environmental Parameters of Methanesulfonate
| Parameter | Value/Description | Source(s) |
| Biodegradability | Readily biodegradable | psu.eduatamanchemicals.com |
| Primary Biodegradation Mechanism | Enzymatic action by monooxygenase | psu.edu |
| Hydrolytic Stability | High, resistant to hydrolysis | rsc.org |
| Hygroscopicity Parameter (κ) | 0.30 - 0.38 | researchgate.net |
| Atmospheric Formation | From oxidation of dimethyl sulfide (DMS) | acs.orgcopernicus.org |
| Role in Atmosphere | Atmospheric aerosol component, Cloud Condensation Nuclei (CCN) | copernicus.orgresearchgate.net |
| Atmospheric Removal | Heterogeneous oxidation by OH radicals | acs.orgacs.org |
Paleoclimate and Biogeochemical Cycling Relevance of this compound
The environmental significance of this compound is deeply rooted in the atmospheric and cryospheric sciences, where the methanesulfonate anion serves as a critical molecule for understanding past climates and ongoing biogeochemical processes. Although often measured as the methanesulfonate ion (MSA) in environmental samples, it exists in association with cations such as calcium. Its journey from marine phytoplankton to deposition in polar ice sheets provides invaluable data for climate scientists.
Methanesulfonate Records in Ice Cores as Climate Proxies
Methanesulfonate preserved in glacial ice cores is a powerful proxy for reconstructing past environmental conditions. copernicus.org Ice cores from Antarctica and Greenland contain a vertical stratigraphy of past atmospheric deposition, allowing scientists to analyze chemical species like methanesulfonate from thousands of years ago. uci.eduumaine.edu
The primary source of atmospheric methanesulfonate is the oxidation of dimethyl sulfide (DMS), a gas produced by marine phytoplankton. uci.eduumaine.edu Once in the atmosphere, DMS is oxidized to form sulfur dioxide (SO₂) and methanesulfonic acid (CH₃SO₃H), the latter of which is neutralized to form methanesulfonate salts. umaine.edu These aerosol particles are transported through the atmosphere and deposited onto the ice sheets, becoming a permanent part of the glacial record.
Research findings have established correlations between MSA concentrations in ice cores and various climate parameters:
Sea Ice Extent and Sea Surface Temperature (SST): On decadal timescales, high MSA concentrations in ice cores from Svalbard have been associated with warmer SSTs and reduced sea-ice extent in the surrounding Barents Sea. ulapland.fi Conversely, studies in the Arctic have shown that the relationship can be complex, as multiple source regions with different sea ice conditions can contribute to the MSA deposited at a single ice core site. copernicus.org In some Antarctic regions, MSA records are considered suitable proxies for characterizing changes in sea ice and oceanic conditions. frontiersin.org
Atmospheric Circulation: The deposition of MSA is influenced by atmospheric transport patterns. For instance, studies in northern Victoria Land, Antarctica, have linked interannual variability in MSA flux to changes in regional wind speeds and the penetration of maritime air masses. frontiersin.org The correlation between MSA records and large-scale climate modes like the Pacific–South American mode 2 (PSA2) highlights its utility in reconstructing past atmospheric dynamics. frontiersin.org
Glacial-Interglacial Cycles: Ice cores covering long timescales, such as the Siple Dome core in West Antarctica, show significant glacial/interglacial variability in MSA levels. uci.edu At Siple Dome, MSA concentrations were low during the last glacial maximum and increased to higher levels in the Holocene, showing a positive correlation with temperature. uci.edu This contrasts with the record from Vostok, East Antarctica, indicating regional differences in the response of the sulfur cycle to climate change. uci.edu
However, the interpretation of MSA records is not without its challenges. Post-depositional migration, where MSA moves within the firn layers before they are fully compacted into ice, can alter the original seasonal signal. cam.ac.ukcambridge.org This phenomenon is particularly noted in areas with lower snow accumulation. cam.ac.uk
| Ice Core Location | Time Period Covered (Approx.) | Mean MSA Concentration (ppb) | Range of MSA Concentration (ppb) | Key Climate Correlation |
|---|---|---|---|---|
| Siple Dome, West Antarctica | 100,000 years | 14.5 ± 6.3 | 1.7 - 73.2 | Positive correlation with temperature (low during glacial, high during Holocene). uci.edu |
| GISP2, Greenland | 110,000 years | 2.9 ± 1.2 | 0.04 - 11.82 | Positive correlation with temperature; marked fluctuations at glacial/interglacial transitions. umaine.edu |
| Styx Glacier, Antarctica | 23 years (1990-2012) | Not specified | Not specified | Positive correlation with summer chlorophyll-a and regional wind speed. frontiersin.org |
| Svalbard | ~76 years (1920-1996) | Not specified | Not specified | Positive correlation with Sea Surface Temperature (SST) and negative correlation with sea ice extent. ulapland.fi |
Role in the Global Sulfur Cycle and Marine Productivity Indicators
Methanesulfonate is a key intermediate compound in the global biogeochemical sulfur cycle. researchgate.netnih.gov This cycle involves the transformation and movement of sulfur between the Earth's oceans, atmosphere, and living organisms. wikipedia.org The journey of MSA begins in the ocean with the production of dimethylsulfoniopropionate (DMSP) by phytoplankton. uci.edu DMSP is the precursor to the volatile gas dimethyl sulfide (DMS).
Once released into the atmosphere, DMS undergoes oxidation, leading to the formation of acidic aerosols, including sulfuric acid and methanesulfonic acid (which exists as the methanesulfonate anion in aerosols). umaine.educambridge.org These aerosols, including this compound, act as cloud condensation nuclei (CCN), influencing cloud formation and the Earth's radiation budget. umaine.edu
Because MSA's only significant source is the oxidation of biogenic DMS, its concentration in the atmosphere and in depositional records like ice cores serves as a direct indicator of marine biological activity. researchgate.net
Indicator of Phytoplankton Activity: Studies have found statistically significant relationships between atmospheric MSA concentrations and marine productivity. unifi.itresearchgate.net For example, research in the central Mediterranean Sea found a strong linear relationship between monthly mean atmospheric MSA and a phytoplankton productivity index. unifi.it This suggests that MSA levels can be used to trace changes in the physiological state of phytoplankton. unifi.it
Tracer for Biogenic Sulfur Emissions: The ratio of methanesulfonate to non-sea-salt sulfate (B86663) (nss-SO₄²⁻) in aerosols and ice cores is often used to trace the contribution of biogenic sources to atmospheric sulfur. uci.edu Variations in this ratio can provide insights into the chemical processes in the atmosphere and the factors controlling DMS oxidation.
Response to Environmental Stress: The production of DMS by phytoplankton is not solely dependent on biomass. It can also be influenced by environmental stressors such as high solar radiation and nutrient limitation. unifi.it In some oligotrophic ocean regions, a "summer paradox" is observed where MSA concentrations peak in the summer, corresponding to the annual peak of solar radiation, even as phytoplankton biomass is at a minimum. unifi.itresearchgate.net This indicates that MSA records may reflect periods of physiological stress on marine ecosystems. unifi.it
| Correlated Parameters | Coefficient of Determination (r²) | Significance (p-value) | Implication |
|---|---|---|---|
| Atmospheric MS⁻ and Phytoplankton Productivity Index (PB) | 0.84 | <0.001 | Atmospheric MSA is a strong indicator of the rate of primary production by phytoplankton. unifi.it |
| Atmospheric MS⁻ and Solar Radiation Dose (SRD) | 0.87 | <0.001 | Suggests a link between MSA production and physiological stress on phytoplankton from high solar radiation. unifi.it |
Advanced Analytical Methodologies for Calcium Methanesulfonate
Chromatographic Techniques for Calcium Methanesulfonate (B1217627) Quantification
Chromatography is a powerful separation technique widely used for the analysis of complex mixtures. Different chromatographic methods are utilized for the quantification of calcium methanesulfonate and its potential impurities, depending on the sample matrix and the target analyte.
Ion Chromatography for Aqueous Samples and Environmental Matrices
Ion chromatography (IC) is a primary method for the determination of ionic solutes like methanesulfonate in aqueous and environmental samples. unil.ch It is a reliable and accurate technique for the simultaneous analysis of multiple inorganic ions. unil.ch In environmental analysis, IC is frequently used to determine the ionic composition of samples such as rainwater and ambient air particles. unil.chresearchgate.net
For the analysis of cations like calcium, an isocratic IC method using methanesulfonic acid as the eluent can be employed. researchgate.net A study demonstrated that an optimized IC method can readily measure major cations, including calcium, in aqueous solutions at very low levels. researchgate.net For instance, the analysis of water-soluble substances in ambient air particles by ion chromatography has successfully quantified calcium ions among others. researchgate.netshd-pub.org.rs The separation is typically achieved on a cation-exchange column, such as a Dionex IonPac® CS12A, followed by conductivity detection. researchgate.net
A multi-step gradient with a hydroxide (B78521) eluent can be used for the separation of anions, including methanesulfonate, providing high resolving power. unil.ch This allows for the simultaneous determination of various inorganic and organic anions in environmental samples. researchgate.net
Table 1: Typical Ion Chromatography Conditions for Cation Analysis
| Parameter | Value |
| Column | Dionex IonPac® CS12A Cation Exchange Column |
| Eluent | 18 mM Methanesulfonic Acid (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | Conductivity Detector with Self-Regenerating Suppressor |
| Analysis Time | < 10 minutes |
This table presents typical conditions for the separation of common cations using ion chromatography with a methanesulfonic acid eluent. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Complex Samples
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the trace analysis of impurities in complex matrices. doaj.orgnih.gov This technique is particularly valuable for detecting potential genotoxic impurities (PGIs) such as alkyl methanesulfonates in active pharmaceutical ingredients (APIs). nih.govresearchgate.net
A validated LC-MS/MS method for the determination of ethyl methanesulfonate in pharmaceutical substances demonstrated high sensitivity and specificity. doaj.org The use of electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode allows for very low limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net For example, a method for determining methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) in an API reported LOD and LOQ values as low as 0.3 µg/g and 0.4 µg/g, respectively. nih.govresearchgate.net
The sample preparation for LC-MS/MS analysis is often straightforward, sometimes involving direct injection after dissolution in a suitable solvent. nih.gov Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mixture of water and acetonitrile, often with the addition of formic acid. doaj.orgnih.gov
Table 2: Performance of a Validated LC-MS/MS Method for Alkyl Methanesulfonate Impurities
| Parameter | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) |
| Linearity Range | 0.0025 - 0.3 µg/mL | 0.0025 - 0.3 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/g | 0.3 µg/g |
| Limit of Quantification (LOQ) | 0.4 µg/g | 0.4 µg/g |
| Accuracy (% Recovery) | 80% - 120% | 80% - 120% |
This table summarizes the performance characteristics of a sensitive LC-MS/MS method developed for the quantification of potential genotoxic impurities. nih.govresearchgate.net
Gas Chromatography-Headspace (GC-HS) for Alkyl Mesylate Impurity Profiling
Gas chromatography (GC) is a suitable technique for the separation and quantification of volatile and semi-volatile compounds like alkyl mesylate esters. globalresearchonline.netresearchgate.net These esters, which can be carcinogenic, are often present as impurities in pharmaceutical products. globalresearchonline.netresearchgate.net Direct injection GC with flame ionization detection (FID) or mass spectrometry (MS) is commonly used for their analysis. globalresearchonline.netdntb.gov.ua
For trace analysis of alkyl methanesulfonates, a headspace (HS) GC method can be employed, sometimes involving derivatization to enhance volatility and detectability. globalresearchonline.netresearchgate.net However, direct injection methods have also been successfully developed and validated. researchgate.netnih.gov A validated GC-FID method for determining trace levels of methyl, ethyl, and isopropyl methanesulfonates in a drug substance reported limits of detection as low as 0.05 ppm. dntb.gov.ua
Sample preparation typically involves extracting the alkyl mesylates into a non-polar solvent like n-hexane. globalresearchonline.net The chromatographic separation is often performed on a wax-type capillary column. globalresearchonline.netiosrjournals.org
Table 3: Validation Parameters of a GC-FID Method for Alkyl Mesylates
| Parameter | Value |
| Limit of Detection (LOD) | 0.02 ppm |
| Limit of Quantification (LOQ) | 0.05 ppm |
| Correlation Coefficient (r) | > 0.99 |
| Recovery | 97.1% - 107.1% |
This table highlights the validation results for a robust GC-FID method for the determination of alkyl mesylates in active pharmaceutical ingredients. globalresearchonline.netresearchgate.net
Electrochemical Methods for this compound Detection
Electrochemical methods offer an alternative approach for the analysis of this compound, primarily by detecting the calcium ion or studying the electrochemical behavior of the methanesulfonate anion.
Potentiometric Methods with Ion-Sensitive Electrodes
Potentiometry, which involves measuring the potential of an electrochemical cell under no current flow, is a common technique for ion determination. digitellinc.come-journals.in Calcium-selective electrodes (Ca-ISEs) are used for the direct measurement of calcium ion activity or concentration in a solution. digitellinc.comhannainst.com These electrodes typically employ a liquid membrane containing an ionophore that selectively binds to Ca²⁺ ions. hannainst.comiau.ir
The potential of the Ca-ISE is proportional to the logarithm of the calcium ion concentration, allowing for quantitative analysis. hannainst.com For accurate measurements, it is crucial to maintain a constant and high ionic strength in both standards and samples by using an ionic strength adjuster (ISA). hannainst.com Modern Ca-ISEs can detect calcium concentrations over a wide range, from as low as 0.12 mg/L to 40,080 mg/L. hannainst.com These electrodes have been successfully used for the determination of calcium in various samples, including water and dairy products. digitellinc.come-journals.inmetrohm.com
Table 4: Characteristics of a Commercial Calcium Ion-Selective Electrode
| Parameter | Specification |
| Type | Liquid Membrane, Combination ISE |
| Measurement Range | 3µM (0.12 mg/L) to 1M (40,080 mg/L) |
| pH Range | 5 to 12 |
| Interfering Ions | Pb²⁺, Hg²⁺, Sr²⁺, Ni²⁺, Cu²⁺, Ba²⁺, Zn²⁺ |
This table details the specifications of a commercially available calcium ion-selective electrode suitable for potentiometric analysis. hannainst.comiau.ir
Voltammetric Techniques for Electrochemical Behavior Studies
Voltammetry involves applying a time-dependent potential to an electrode and measuring the resulting current. Cyclic voltammetry (CV) is a powerful voltammetric technique used to study the electrochemical behavior of substances. cecri.res.inresearchgate.net
Studies on the electrochemical behavior of methanesulfonic acid and its metal complexes have been conducted using cyclic voltammetry. cecri.res.inresearchgate.net For instance, the redox behavior of various metal ions in methanesulfonic acid has been evaluated on a glassy carbon working electrode. cecri.res.in Research has also investigated the electrochemical characteristics of tin deposition from methanesulfonic acid solutions, revealing that the process is quasi-reversible and controlled by diffusion. mdpi.com The electrooxidation of dimethyl sulfoxide (B87167) (DMS) in an acidic environment, which can produce methanesulfonic acid, has also been studied by cyclic voltammetry. researchgate.net These studies provide insights into the electrochemical properties of the methanesulfonate system, which can be foundational for developing voltammetric analytical methods. researchgate.netua.es
Spectroscopic Methods for In Situ Monitoring
Spectroscopic techniques are invaluable for the real-time, in-situ monitoring of chemical processes involving this compound. These methods allow for the direct observation of reaction kinetics, intermediate species, and product formation without the need for sample extraction, thereby preserving the integrity of the system under investigation.
Real-Time Analysis using Direct Analysis in Real Time (DART) Mass Spectrometry
Direct Analysis in Real Time (DART) mass spectrometry has emerged as a powerful tool for the rapid and direct analysis of solids, liquids, and gases in their native state. bruker.com This technique is particularly advantageous for the analysis of organometallic compounds like this compound, as it often circumvents issues related to solubility and reactivity that can complicate other mass spectrometry methods. jeolusa.com
In DART-MS, a heated stream of inert gas, such as helium or nitrogen, is directed at the sample. bruker.com This process generates excited-state species that ionize the analyte molecules present on the surface. bruker.comgetenviropass.com The resulting ions are then introduced into the mass spectrometer for analysis. getenviropass.com This method provides simple mass spectra, often characterized by the protonated molecule [M+H]⁺, which simplifies the identification of target compounds. jeolusa.com
For the analysis of inorganic salts, including metal methanesulfonates, DART-MS can be enhanced by coupling it with thermal desorption techniques. This approach has been successfully used for the trace detection of inorganic compounds that are typically difficult to analyze by conventional DART-MS. rsc.org The ability to rapidly heat the sample facilitates the desorption and ionization of the inorganic salt, enabling its detection.
A key advantage of DART is its speed and minimal sample preparation requirements, allowing for near-instantaneous analysis. jeolusa.comgetenviropass.com This makes it suitable for high-throughput screening and real-time monitoring of chemical reactions. Furthermore, the use of an inert gas in the sampling area minimizes the risk of undesirable side reactions. jeolusa.com
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Reaction Monitoring
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a versatile and non-destructive technique for real-time monitoring of chemical reactions in both solution and solid states. numberanalytics.comnumberanalytics.com It is particularly well-suited for analyzing aqueous solutions and slurries, which are often encountered in the synthesis and application of this compound. mt.comyoutube.com
The principle of ATR-IR involves an infrared beam being guided through a crystal with a high refractive index. numberanalytics.combruker.com At the crystal surface, an evanescent wave is generated, which penetrates a short distance into the sample in contact with the crystal. numberanalytics.comyoutube.com The interaction of this wave with the sample results in the absorption of specific infrared frequencies, providing a characteristic spectrum of the sample. numberanalytics.com
For inorganic salts like this compound, which may not have strong IR absorption bands themselves, ATR-IR can still provide valuable information by monitoring changes in the spectrum of the surrounding medium, such as water. aip.orgresearchgate.net The presence of ions influences the vibrational modes of water molecules in their solvation shell, leading to distinct spectral changes that can be correlated with the concentration of the salt. researchgate.net This technique has been successfully used to obtain quantitative information about the species present in aqueous solutions of various inorganic salts. aip.org
Method Validation and Quality Control for this compound Analysis
Ensuring the accuracy, reliability, and reproducibility of analytical data for this compound is paramount for its use in various applications. This requires robust method validation and stringent quality control measures.
Development of Reference Materials and Standardized Calibration Procedures
The availability of well-characterized reference materials is fundamental for the validation of analytical methods and for ensuring the quality and consistency of measurements. isc-science.com For this compound, this involves the establishment of primary and certified reference materials (CRMs) with known purity and composition. These materials serve as the benchmark for calibrating instruments and validating analytical procedures. isc-science.comfluke.com
Standardized calibration procedures are essential for quantitative analysis. This typically involves creating a calibration curve using a series of standards of known concentrations. For instance, in the analysis of calcium by ion chromatography or atomic absorption spectrophotometry, calibration curves are established using standards prepared from a certified calcium salt like calcium chloride or calcium nitrate. ijrar.comresearchgate.net The linearity of the calibration curve, typically assessed by the correlation coefficient (R²), is a critical parameter in method validation. ijrar.comnih.gov
For methanesulfonate analysis, particularly for detecting potential genotoxic impurities like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), highly sensitive methods such as gas chromatography-mass spectrometry (GC-MS) are employed. rasayanjournal.co.inresearchgate.net The validation of these methods includes assessing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govamazonaws.com
The following table provides an example of validation parameters for the analysis of calcium and related impurities.
| Parameter | Calcium Analysis by Ion Chromatography ijrar.com | Impurity Analysis by GC-MS rasayanjournal.co.in |
| Linearity Range | 1.0 - 25.0 µg/mL | Not specified |
| Correlation Coefficient (R²) | 0.9997 | > 0.990 |
| Limit of Detection (LOD) | 2.0 µg/L | 0.0111 - 0.0129 ppm |
| Limit of Quantification (LOQ) | 6.0 µg/L | 0.0738 - 0.0858 ppm |
| Precision (%RSD) | Not specified | 0.6 - 2.1% |
| Accuracy (Recovery) | Not specified | 87.8 - 119.1% |
This table is for illustrative purposes and combines data from different analytical methods for calcium and methanesulfonate-related impurities.
Interlaboratory Comparison and Reproducibility Studies
Interlaboratory comparison studies, also known as proficiency testing, are crucial for assessing the reproducibility and reliability of analytical methods across different laboratories. science.goveuropa.eu These studies involve distributing identical samples to multiple laboratories for analysis. The results are then compared to evaluate the level of agreement and identify any potential biases or sources of error. science.govmedpace.com
Such studies have been conducted for the analysis of various ions, including calcium and methanesulfonate, in different matrices. science.gov The findings from these comparisons help to establish the robustness of analytical methods and ensure that data generated by different laboratories are comparable. medpace.com For instance, interlaboratory studies on the analysis of calcium in wet-deposition samples have shown that with standardized procedures, the results from different laboratories can be highly consistent. science.gov
Reproducibility is a key aspect of method validation, and it is often expressed as the relative standard deviation (%RSD) of results obtained under different conditions (e.g., different laboratories, analysts, or equipment). researchgate.net Low inter-laboratory variability indicates a robust and reliable analytical method. science.gov Factors that can influence reproducibility include the analytical technique used, the sample preparation method, and the calibration standards. science.govntu.ac.uk
The following table summarizes the purpose and key outcomes of interlaboratory comparison studies.
| Aspect | Description |
| Purpose | To assess the comparability of analytical results among different laboratories. europa.eu To identify potential systematic errors or biases in analytical methods. To provide an objective measure of a laboratory's performance. europa.eu |
| Methodology | Homogenous samples are distributed to participating laboratories for analysis. europa.eumedpace.com Laboratories follow a specified analytical protocol or their own standard operating procedures. Results are statistically analyzed to determine inter-laboratory precision and accuracy. researchgate.net |
| Key Outcomes | Identification of sources of analytical variability. medpace.com Improvement and harmonization of analytical methods. Increased confidence in the reliability of analytical data across different sources. |
Future Research Directions for Calcium Methanesulfonate
Exploration of Unconventional Synthetic Pathways
The conventional synthesis of calcium methanesulfonate (B1217627) typically involves the neutralization of methanesulfonic acid with a calcium source like calcium carbonate or calcium hydroxide (B78521). While effective, future research is poised to explore more innovative and efficient synthetic routes.
Alternative synthetic strategies under consideration include:
Metathesis Reactions: Utilizing the reaction between a soluble metal sulfate (B86663) and a group IIA metal methanesulfonate, such as barium or strontium methanesulfonate, can yield calcium methanesulfonate through the precipitation of the insoluble sulfate. googleapis.com This method's viability depends on the cost-effectiveness of the starting materials. googleapis.com
Anodic Dissolution: This electrochemical method involves the anodically driven oxidation of elemental metal in a methanesulfonic acid solution. googleapis.com It offers a potentially cheaper commercial route for producing various metal methanesulfonates. googleapis.com
Direct Oxidation: Investigating the direct oxidation of related sulfur compounds in the presence of a calcium source could offer a more direct and potentially atom-economical pathway. googleapis.com
These explorations aim to reduce reaction steps, minimize waste, and potentially lower the energy requirements of production.
Deeper Understanding of this compound's Role in Complex Biological Systems
Preliminary studies have indicated that this compound may have effects on biological systems, opening up avenues for further in-depth research. smolecule.com Key areas of future investigation include:
Calcium Signaling: Calcium ions are fundamental to numerous cellular processes. Research is needed to elucidate how this compound influences intracellular calcium dynamics and the downstream effects on cellular functions. smolecule.com
Enzyme and Protein Interactions: Understanding how this compound interacts with specific enzymes and proteins is crucial. smolecule.com This could reveal its mechanism of action in various biological pathways. smolecule.com
Mutagenicity: Some studies have suggested mutagenic properties in certain plant species, which could be harnessed for creating genetic variations in plant breeding programs. smolecule.com Further research is required to understand the scope and mechanisms of this activity. smolecule.com
A deeper comprehension of these biological interactions could unlock new applications in biotechnology and agriculture.
Design of Next-Generation Catalysts and Electrochemical Systems Based on this compound
This compound's properties make it a candidate for applications in catalysis and electrochemistry. Future research will likely focus on:
Catalysis: As a Lewis acid catalyst, it can facilitate organic reactions like esterification. Future work could involve designing more efficient and selective catalytic systems by modifying the structure of the methanesulfonate anion or by immobilizing it on solid supports.
Electrochemical Systems: The high solubility of its metal salts makes it useful in electroplating and hydrometallurgy. rsc.org Research into its use in electrolytes for next-generation batteries, such as calcium-ion batteries, is a promising area. researchgate.net The development of electrolytes with high ionic conductivity and stability is a key challenge. researchgate.net
These advancements could lead to more sustainable and efficient industrial processes.
Advanced Computational and Theoretical Studies on this compound Interactions
Computational modeling and theoretical studies are powerful tools for understanding the behavior of chemical compounds at a molecular level. For this compound, future research in this area will likely involve:
Solvation and Coordination: Using techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to study the solvation of calcium and methanesulfonate ions in different solvents. researchgate.net This can provide insights into its solubility and reactivity in various media. researchgate.net
Interaction with Surfaces: Modeling the interaction of this compound with various surfaces, such as catalyst supports or biological membranes, can help in designing new materials and understanding its biological effects. osti.gov
Reaction Mechanisms: Computational studies can be employed to elucidate the mechanisms of reactions catalyzed by this compound, aiding in the optimization of reaction conditions and the design of more effective catalysts.
These theoretical investigations will complement experimental work and accelerate the discovery of new applications.
Comprehensive Environmental Impact Assessments and Remediation Strategies
While methanesulfonic acid and its salts are considered to be biodegradable and have low toxicity, a thorough understanding of their long-term environmental fate and impact is essential. rsc.org Future research should focus on:
Biodegradation Pathways: Detailed studies on the microbial degradation pathways of this compound in different environmental compartments (soil, water).
Remediation Technologies: In the event of localized high concentrations, developing effective remediation strategies will be important.
These assessments will ensure the environmentally responsible use of this compound.
Development of Sustainable Production Methods for this compound
The drive towards a greener chemical industry necessitates the development of sustainable production methods for all chemicals, including this compound. Future research will focus on:
Bio-based Feedstocks: Exploring the use of renewable resources to produce methanesulfonic acid, the precursor to this compound. For instance, processes that utilize biogas-derived methane (B114726) are being considered. rsc.org
Energy-Efficient Processes: Optimizing reaction conditions, such as temperature and pressure, and exploring the use of catalysts to reduce the energy consumption of the synthesis process.
Waste Valorization: Developing methods to convert any byproducts of the synthesis into valuable co-products, adhering to the principles of a circular economy.
The development of sustainable production methods will be crucial for the long-term viability and environmental acceptance of this compound.
Integration of this compound into Circular Economy Models
The principles of a circular economy, which aim to minimize waste and maximize resource utilization, are increasingly being applied to the chemical industry. Future research will explore how this compound can be integrated into such models:
Recycling and Regeneration: In applications like hydrometallurgy, methanesulfonic acid can be regenerated from its salts, including this compound, after the recovery of valuable metals. rsc.orglerochem.eu For example, the addition of sulfuric acid to a solution containing this compound precipitates calcium sulfate (gypsum) and regenerates methanesulfonic acid. lerochem.euresearchgate.net
Use of Waste-Derived Calcium Sources: Investigating the use of industrial or agricultural waste streams rich in calcium, such as eggshells or certain types of sludge, as a calcium source for the synthesis of this compound. acs.org This would not only reduce waste but also lower the cost of raw materials. acs.org
Designing for Recyclability: Developing new applications and products containing this compound with their end-of-life and recyclability in mind.
By integrating this compound into circular economy frameworks, its sustainability profile can be significantly enhanced.
Q & A
Q. What are the standard synthesis protocols and characterization methods for calcium methanesulfonate in academic research?
this compound can be synthesized via neutralization reactions between methanesulfonic acid and calcium hydroxide or carbonate. Characterization typically involves thermogravimetric analysis (TGA) to assess thermal stability and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of sulfonate groups (SO₃⁻) and calcium coordination . Researchers should also use elemental analysis (e.g., ICP-MS) to verify stoichiometry and purity. For catalytic applications, surface area measurements (BET) may be required to correlate structure with activity.
Q. How is this compound utilized as a catalyst in esterification reactions, and what experimental parameters optimize its performance?
In esterification (e.g., n-butanol + acetic acid → butyl acetate), this compound acts as a Lewis acid catalyst. Key parameters include:
- Molar ratio : 1.1:1 (alcohol:acid) to favor ester formation.
- Catalyst loading : 0.25% molar ratio relative to acetic acid.
- Reaction conditions : 80–85°C for 2.5 hours with cyclohexane as a water-removing agent .
Post-reaction, the catalyst can be separated via phase separation and reused without significant activity loss, making it advantageous for green chemistry workflows.
Q. What role does this compound play in electrophysiological studies of calcium currents (ICaL)?
this compound is used in patch-clamp pipette solutions (e.g., 90 mM Cs methanesulfonate) to isolate calcium currents in cardiomyocytes. Its low chloride content minimizes interference with anion channels, while its stability in physiological pH (7.2–7.4) ensures reliable recordings. Researchers pair it with EGTA (10 mM) to buffer intracellular calcium and avoid confounding signals from secondary messengers .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in this compound’s catalytic activity across different reaction systems?
Discrepancies in catalytic efficiency (e.g., higher yields in esterification vs. poor performance in alkylation) may stem from:
- Substrate steric effects : Bulky substrates hinder access to active sites.
- Solvent polarity : Polar solvents (e.g., water) may deactivate the catalyst via hydrolysis.
To address this, use kinetic studies (e.g., Arrhenius plots) to compare activation energies and operando FTIR to monitor intermediate species during reactions .
Q. What methodologies reconcile conflicting data on calcium activity measurements in methanesulfonate-based buffers?
Studies using ion-sensitive electrodes report ~10% lower calcium activity in sodium methanesulfonate solutions compared to chloride-based buffers, while murexide absorbance shows no significant difference. To resolve this:
- Standardize calibration : Use calcium chloride solutions with known activities for electrode calibration.
- Control ionic strength : Match solution ionic strengths to isolate anion-specific effects.
- Cross-validate : Combine electrode measurements with spectroscopic methods (e.g., UV-Vis for murexide) .
Q. How can researchers ensure purity and avoid genotoxic impurities (e.g., ethyl methanesulfonate) in this compound samples?
Employ GC-MS with single-quadrupole detectors to detect impurities at trace levels (limit of quantification: 0.011–0.085 ppm). Key validation parameters include:
- Linearity : R² > 0.990 for calibration curves.
- Precision : ≤2.1% RSD for intra-/inter-day variability.
- Recovery : 90–110% for spiked samples .
Pre-treat samples with solid-phase extraction (SPE) to concentrate impurities and reduce matrix interference.
Q. What advanced techniques quantify methanesulfonate derivatives in environmental or biological matrices?
For environmental samples (e.g., aerosol particles), use cascade impactors with ion chromatography to separate super-/sub-micrometer fractions and quantify methanesulfonate via conductivity detection . In biological systems, LC-MS/MS with deuterated internal standards improves sensitivity for trace analysis in plasma or tissue homogenates.
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
